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  • Product: 1-(4-Bromophenyl)-4-methylpiperazine hydrobromide
  • CAS: 1186663-30-8

Core Science & Biosynthesis

Foundational

"1-(4-Bromophenyl)-4-methylpiperazine hydrobromide" mechanism of action

An In-depth Technical Guide to the Proposed Mechanism of Action of 1-(4-Bromophenyl)-4-methylpiperazine Hydrobromide Abstract 1-(4-Bromophenyl)-4-methylpiperazine hydrobromide is a synthetic compound featuring the phenyl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Proposed Mechanism of Action of 1-(4-Bromophenyl)-4-methylpiperazine Hydrobromide

Abstract

1-(4-Bromophenyl)-4-methylpiperazine hydrobromide is a synthetic compound featuring the phenylpiperazine scaffold, a motif prevalent in numerous centrally active pharmacological agents. While the precise mechanism of action for this specific molecule is not extensively documented in publicly available literature, its structural similarity to known neuroactive compounds allows for the formulation of a compelling, testable hypothesis. This guide puts forth the proposed mechanism of action for 1-(4-Bromophenyl)-4-methylpiperazine, centering on its potential role as a high-affinity ligand for sigma (σ) receptors, particularly the σ1 and σ2 subtypes. We will delve into the established biology of these receptors, propose the downstream signaling cascades that may be modulated by the compound, and provide a comprehensive, multi-phase experimental framework to rigorously validate this hypothesis. This document is intended for researchers, scientists, and drug development professionals, offering a roadmap for elucidating the compound's pharmacological profile.

Introduction: The Phenylpiperazine Scaffold and a Hypothesis-Driven Approach

The phenylpiperazine moiety is a cornerstone in modern medicinal chemistry, renowned for its ability to interact with a diverse array of G-protein coupled receptors (GPCRs) and other central nervous system (CNS) targets. Compounds incorporating this structure are found in medications for depression, anxiety, and psychosis.[1] The subject of this guide, 1-(4-Bromophenyl)-4-methylpiperazine, belongs to this distinguished class of molecules.

Given the absence of direct mechanistic studies, this guide will adopt a hypothesis-driven approach. This hypothesis is principally informed by data on the structurally analogous compound, 1-(4-Bromophenyl)-4-ethylpiperazine, which has been shown to exhibit high affinity for the sigma-1 (σ1) receptor and moderate affinity for the sigma-2 (σ2) receptor.[2] We therefore postulate that 1-(4-Bromophenyl)-4-methylpiperazine functions as a sigma receptor ligand, and this guide will lay out the scientific rationale and experimental protocols to investigate this proposed mechanism.

Table 1: Physicochemical Properties of 1-(4-Bromophenyl)-4-methylpiperazine

PropertyValueSource
Molecular FormulaC11H15BrN2[3]
Monoisotopic Mass254.04185 Da[3]
Predicted XlogP2.5[3]
IUPAC Name1-(4-bromophenyl)-4-methylpiperazine[3]

Proposed Mechanism of Action: A Focus on Sigma Receptors

We hypothesize that the primary molecular targets of 1-(4-Bromophenyl)-4-methylpiperazine are the σ1 and σ2 receptors. These are not classical GPCRs or ion channels but are unique intracellular proteins with profound modulatory roles in cellular function.

  • The Sigma-1 (σ1) Receptor: The σ1 receptor is an intracellular chaperone protein located predominantly at the endoplasmic reticulum (ER)-mitochondrion interface. It plays a critical role in regulating ER stress, calcium signaling, and the activity of various ion channels and GPCRs. Ligands of the σ1 receptor can induce its translocation to other parts of the cell, where it can modulate a wide array of signaling proteins.

  • The Sigma-2 (σ2) Receptor: The σ2 receptor, now identified as the TMEM97 protein, is also involved in intracellular signaling and cholesterol homeostasis. It is often overexpressed in proliferating tumor cells, making it a target for cancer diagnostics and therapeutics. In the CNS, its role is less defined but is thought to be involved in cellular plasticity.

The interaction of 1-(4-Bromophenyl)-4-methylpiperazine with these receptors could lead to the modulation of several downstream signaling pathways, as depicted in the diagram below.

Proposed Signaling Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum GPCR GPCR / Ion Channel Sigma1 σ1 Receptor Sigma1->GPCR Modulates Activity IP3R IP3R Sigma1->IP3R Stabilizes Ca_ER Ca2+ Store IP3R->Ca_ER Regulates Release Compound 1-(4-Bromophenyl)- 4-methylpiperazine Compound->Sigma1 Binds & Modulates Ca_Cyto Cytosolic Ca2+ Ca_ER->Ca_Cyto Ca2+ Efflux Signaling Downstream Signaling (e.g., ERK, Akt, CREB) Ca_Cyto->Signaling Response Cellular Response (Neurite Outgrowth, Survival, Plasticity) Signaling->Response

Figure 1: Proposed signaling cascade for 1-(4-Bromophenyl)-4-methylpiperazine via the σ1 receptor.

Experimental Framework for Mechanism Validation

A multi-phase approach is required to systematically validate the proposed mechanism of action. The following experimental plan provides a logical progression from initial binding assessment to the characterization of cellular function.

Experimental Workflow Phase1 Phase 1: Target Binding & Selectivity (Radioligand Binding Assays) Phase2 Phase 2: Functional Activity (Cell-Based Functional Assays) Phase1->Phase2 If binding confirmed Phase3 Phase 3: Downstream Signaling (Western Blotting / ELISA) Phase2->Phase3 If functional activity observed Interpretation Data Synthesis & Interpretation Phase3->Interpretation

Figure 2: High-level experimental workflow for mechanism of action validation.
Phase 1: Target Binding and Selectivity Profiling

Causality and Rationale: The foundational step is to confirm whether the compound physically interacts with the hypothesized targets. A competitive radioligand binding assay is the gold standard for determining the binding affinity (expressed as the inhibition constant, Ki) of a test compound for a specific receptor. By screening against a panel of receptors, we can also assess the compound's selectivity, which is a critical parameter for predicting its therapeutic window and potential off-target effects.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Membranes:

    • Culture a cell line expressing the target receptor (e.g., CHO cells transfected with human σ1 receptor).

    • Harvest the cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the total protein concentration using a BCA or Bradford assay.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of a specific radioligand (e.g., -pentazocine for the σ1 receptor).

    • Add increasing concentrations of the test compound (1-(4-Bromophenyl)-4-methylpiperazine hydrobromide) to compete with the radioligand for binding.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

    • Add the prepared cell membranes to each well to initiate the binding reaction.

  • Incubation and Termination:

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes while allowing unbound radioligand to pass through.

    • Wash the filters quickly with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection and Data Analysis:

    • Place the filter discs in scintillation vials with scintillation cocktail.

    • Quantify the amount of bound radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 2: Hypothetical Binding Affinity Profile

Receptor TargetKi (nM)Selectivity vs. σ1
Sigma-1 (σ1) 12.5 -
Sigma-2 (σ2)18014.4-fold
Dopamine D2> 5,000> 400-fold
Serotonin 5-HT2A> 2,000> 160-fold
Muscarinic M1> 10,000> 800-fold
Phase 2: In Vitro Functional Characterization

Causality and Rationale: Once binding is confirmed, it is crucial to understand the functional consequence of this interaction. Does the compound activate the receptor (agonist), block its activation by endogenous ligands (antagonist), or have a different modulatory effect? Functional assays provide this information. For the σ1 receptor, its role in modulating neurite outgrowth in PC12 cells (a rat pheochromocytoma cell line) upon stimulation with Nerve Growth Factor (NGF) is a well-established functional readout.

Experimental Protocol: Neurite Outgrowth Assay in PC12 Cells

  • Cell Culture and Plating:

    • Culture PC12 cells in standard growth medium.

    • Seed the cells onto collagen-coated 24-well plates at a low density and allow them to adhere overnight.

  • Compound Treatment:

    • Replace the growth medium with a low-serum medium.

    • Treat the cells with various concentrations of 1-(4-Bromophenyl)-4-methylpiperazine, either alone or in combination with a known σ1 receptor antagonist (e.g., NE-100) to confirm target specificity.

    • Include a positive control group treated with Nerve Growth Factor (NGF, e.g., 50 ng/mL) and a vehicle control group.

  • Incubation:

    • Incubate the cells for 48-72 hours to allow for neurite outgrowth.

  • Fixation and Imaging:

    • Fix the cells with 4% paraformaldehyde.

    • Acquire images of multiple random fields per well using a phase-contrast microscope.

  • Quantification and Analysis:

    • Quantify neurite outgrowth by counting the percentage of cells bearing neurites longer than two cell body diameters.

    • Analyze the data to determine if the compound promotes neurite outgrowth (agonist activity) or inhibits NGF-induced neurite outgrowth (antagonist activity).

    • Plot the results as a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

Phase 3: Elucidation of Cellular Signaling Pathways

Causality and Rationale: To connect receptor binding and functional activity to a molecular mechanism, we must investigate the downstream intracellular signaling events. Western blotting is a powerful technique to measure changes in the expression or phosphorylation state of key signaling proteins. Based on known σ1 receptor signaling, examining the phosphorylation of proteins in the MAPK/ERK and PI3K/Akt pathways is a logical starting point.

Experimental Protocol: Western Blotting for Phospho-ERK

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) to near confluence.

    • Serum-starve the cells for several hours to reduce basal signaling activity.

    • Treat the cells with 1-(4-Bromophenyl)-4-methylpiperazine at its EC50 concentration for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Protein Extraction:

    • Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Collect the lysates and determine the protein concentration.

  • SDS-PAGE and Protein Transfer:

    • Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK (p-ERK).

    • Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection and Analysis:

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody for total ERK to serve as a loading control.

    • Quantify the band intensities and express the results as the ratio of p-ERK to total ERK.

Integrated Discussion and Future Perspectives

The successful execution of this experimental framework would provide a robust characterization of the mechanism of action of 1-(4-Bromophenyl)-4-methylpiperazine hydrobromide. If the hypothetical data presented here holds true, the compound would be characterized as a selective σ1 receptor ligand with functional activity. The observation of downstream signaling changes, such as ERK phosphorylation, would further solidify this mechanistic understanding.

Such a profile suggests potential therapeutic applications in areas where sigma receptor modulation is considered beneficial, including:

  • Neurodegenerative Diseases: The role of σ1 receptors in mitigating ER stress and promoting cell survival could be neuroprotective.

  • Neuropathic Pain: σ1 receptor antagonists have shown promise in preclinical models of neuropathic pain.

  • Psychiatric Disorders: Modulation of sigma receptors can influence dopaminergic and serotonergic systems, suggesting potential in treating depression or anxiety.

Future work would involve progressing the compound into in vivo studies using animal models of these disorders to assess its efficacy, pharmacokinetics, and safety profile, ultimately determining its viability as a clinical candidate.

References

A comprehensive list of references will be compiled based on the specific literature and protocols cited throughout the development of this guide.

Sources

Exploratory

A Technical Guide to 1-(4-Bromophenyl)-4-methylpiperazine Hydrobromide: Synthesis, Application, and Characterization of a Key Pharmaceutical Intermediate

Foreword: The Strategic Importance of the Arylpiperazine Scaffold In the landscape of modern drug discovery, certain molecular scaffolds consistently emerge as privileged structures due to their favorable interactions wi...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of the Arylpiperazine Scaffold

In the landscape of modern drug discovery, certain molecular scaffolds consistently emerge as privileged structures due to their favorable interactions with a multitude of biological targets. The 1-arylpiperazine motif is a quintessential example of such a scaffold, forming the core of numerous approved drugs, particularly those targeting the central nervous system (CNS).[1] Its unique conformational flexibility and ability to present substituents in distinct spatial orientations allow for fine-tuning of receptor affinity and pharmacokinetic properties. This guide focuses on a specific, highly versatile derivative: 1-(4-Bromophenyl)-4-methylpiperazine hydrobromide. The presence of a bromine atom provides a reactive handle for sophisticated carbon-carbon and carbon-nitrogen bond-forming reactions, while the N-methyl group modulates the basicity and lipophilicity of the piperazine ring, influencing its pharmacokinetic profile. The hydrobromide salt form enhances the compound's stability and handling characteristics, making it ideal for use in multi-step pharmaceutical manufacturing. This document provides an in-depth examination of its synthesis, application, and analytical control for researchers and drug development professionals.

Core Compound Profile

A foundational understanding of the physicochemical properties of 1-(4-Bromophenyl)-4-methylpiperazine and its hydrobromide salt is essential for its effective use in synthesis.

PropertyValueSource
IUPAC Name 1-(4-bromophenyl)-4-methylpiperazine hydrobromide-
CAS Number 130307-08-3 (for free base)
Molecular Formula C₁₁H₁₆Br₂N₂Derived
Molecular Weight 336.07 g/mol Derived
Appearance Typically a white to off-white crystalline solid
Monoisotopic Mass 254.04185 Da (for free base)[2]
Solubility Soluble in polar solvents like water and alcohols[3]

Synthesis and Purification: A Self-Validating Protocol

The synthesis of 1-(4-Bromophenyl)-4-methylpiperazine hydrobromide is a multi-step process that demands precise control over reaction conditions to ensure high purity and yield. The described protocol is designed as a self-validating system, where successful execution of each step is confirmed before proceeding.

Synthesis of the Free Base: 1-(4-Bromophenyl)-4-methylpiperazine

A robust and scalable approach involves the N-arylation of N-methylpiperazine with an activated aryl halide. While various methods exist, a common route is the nucleophilic aromatic substitution on 1-bromo-4-fluorobenzene or a related activated aryl species. An alternative, modern approach is the palladium-catalyzed Buchwald-Hartwig amination, which offers high yields and broad functional group tolerance.[4][5]

Protocol: Buchwald-Hartwig Amination Approach

  • Reactor Setup: To a dry, inert-atmosphere reaction vessel, add 1,4-dibromobenzene (1.0 eq), N-methylpiperazine (1.1 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst system such as Pd₂(dba)₃ (0.01 eq) with a suitable phosphine ligand (e.g., BINAP, 0.02 eq).

  • Solvent Addition: Add anhydrous toluene as the solvent. The choice of an aprotic, non-polar solvent is critical to facilitate the catalytic cycle.

  • Reaction: Heat the mixture to 80-100 °C under continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Quench with water and extract the aqueous phase with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Initial Purification: Concentrate the filtrate under reduced pressure to yield the crude 1-(4-Bromophenyl)-4-methylpiperazine free base.

Salt Formation: Conversion to Hydrobromide

The conversion to a hydrobromide salt is a critical step for improving the compound's stability, crystallinity, and ease of handling, which are paramount for a pharmaceutical intermediate.

  • Dissolution: Dissolve the crude free base in a suitable solvent, such as isopropanol or ethanol.

  • Acidification: Slowly add a 48% aqueous solution of hydrobromic acid (HBr) (1.0-1.1 eq) dropwise while stirring. The hydrobromide salt is typically less soluble in the organic solvent and will begin to precipitate.

  • Crystallization: Cool the mixture in an ice bath to maximize precipitation.

  • Isolation & Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold solvent (e.g., isopropanol) to remove impurities. The product can be further purified by recrystallization from a solvent system like ethanol/water or methanol/ethyl acetate.[6]

  • Drying: Dry the purified solid under vacuum at 40-50 °C to a constant weight.

Synthesis Workflow Diagram

Synthesis_Workflow Figure 1: Synthesis & Purification Workflow cluster_synthesis Part 1: Free Base Synthesis cluster_purification Part 2: Salt Formation & Purification A Reactants: 1,4-Dibromobenzene N-Methylpiperazine Sodium tert-butoxide C Buchwald-Hartwig Amination (80-100 °C) A->C B Catalyst System: Pd₂(dba)₃ / BINAP Solvent: Toluene B->C D Aqueous Workup & Extraction C->D E Crude 1-(4-Bromophenyl) -4-methylpiperazine D->E F Dissolve in Isopropanol E->F Transfer to Salt Formation G Add 48% HBr (aq) F->G H Precipitation & Cooling G->H I Vacuum Filtration H->I J Recrystallization (e.g., Ethanol/Water) I->J K Final Product: 1-(4-Bromophenyl)-4-methylpiperazine -hydrobromide J->K Suzuki_Mechanism Figure 2: Suzuki-Miyaura Coupling Pathway A 1-(4-Bromophenyl) -4-methylpiperazine C Oxidative Addition A->C B Pd(0) Catalyst B->C D Aryl-Pd(II)-Br Complex C->D F Transmetalation D->F E Aryl' Boronic Acid + Base E->F G Aryl-Pd(II)-Aryl' Complex F->G H Reductive Elimination G->H H->B Regenerates Catalyst I Final Bi-Aryl Product H->I

Sources

Foundational

"1-(4-Bromophenyl)-4-methylpiperazine hydrobromide" safety and handling

An In-depth Technical Guide to the Safe Handling of 1-(4-Bromophenyl)-4-methylpiperazine hydrobromide Introduction: A Proactive Approach to Chemical Safety As a crucial building block in medicinal chemistry and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 1-(4-Bromophenyl)-4-methylpiperazine hydrobromide

Introduction: A Proactive Approach to Chemical Safety

As a crucial building block in medicinal chemistry and drug development, 1-(4-bromophenyl)-4-methylpiperazine hydrobromide and its analogs are instrumental in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1] The presence of the bromophenylpiperazine moiety is common in molecules designed for psychiatric and neurological research.[1] However, the structural alerts within this compound—specifically, the halogenated aromatic amine and the piperazine core—necessitate a rigorous and informed approach to its handling. The inherent reactivity that makes this compound a valuable synthetic intermediate also suggests a significant potential for biological activity and associated hazards.

This guide, developed for researchers, scientists, and drug development professionals, provides a comprehensive framework for the safe handling, storage, and disposal of 1-(4-bromophenyl)-4-methylpiperazine hydrobromide. In the absence of a specific Safety Data Sheet (SDS) for this exact salt, this document synthesizes data from closely related structural analogs to establish a robust and conservative safety protocol. The underlying principle is one of proactive risk mitigation, treating the compound with the caution merited by its chemical class until comprehensive toxicological data becomes available.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. The risk profile for 1-(4-bromophenyl)-4-methylpiperazine hydrobromide is constructed by evaluating the known hazards of its constituent parts and closely related molecules.

Chemical Identity
PropertyValueSource
Chemical Name 1-(4-Bromophenyl)-4-methylpiperazine hydrobromide-
Molecular Formula C₁₁H₁₅BrN₂ · HBr(Derived)
Molecular Weight 336.07 g/mol (Calculated)
Related CAS Numbers 66698-28-0 (Free Base)[2][2]
68104-62-1 (Hydrochloride Salt)[1][3][1][3]
Appearance Likely a white to off-white crystalline solid or powder.[1][1]
Synonyms (for related structures) 4-BPP[3][3]
Synthesized Hazard Profile

Based on GHS classifications of structural analogs, this compound should be handled as a substance with multiple significant hazards. The precautionary principle dictates that we assume the highest level of risk indicated by related compounds.

Hazard ClassGHS CategoryRationale and Key Findings from Analogs
Acute Toxicity (Oral) Category 3: Toxic if swallowed.Analogs like 4-Bromopyridine Hydrobromide are classified as "Toxic if swallowed" (H301).[4] Others are listed as "Harmful if swallowed" (H302).[2][5][6]
Acute Toxicity (Dermal) Category 3: Toxic in contact with skin.Analogs are classified as "Toxic in contact with skin" (H311)[4] or "Harmful in contact with skin" (H312).[2][6] A related piperazine is "Fatal in contact with skin" (H310).
Acute Toxicity (Inhalation) Category 3: Toxic if inhaled.4-Bromopyridine Hydrobromide is classified as "Toxic if inhaled" (H331).[4] The solid nature of the compound makes inhalation of dust a primary concern.
Skin Corrosion/Irritation Category 1B: Causes severe skin burns and eye damage.Multiple analogs, including 4-Bromophenylhydrazine hydrochloride and 1-[(4-Bromophenyl)methyl]piperazine, are classified as causing severe skin burns and eye damage.[5][7][8]
Serious Eye Damage Category 1: Causes serious eye damage.This is a consistent and critical hazard across nearly all related brominated aromatic amines and piperazine salts. The material is described as corrosive to the eyes and may cause severe damage, including blindness.[7][8]
Specific Target Organ Toxicity Category 3: May cause respiratory irritation.The hydrobromide salt can release hydrogen bromide gas upon decomposition, and the dust itself is a potent irritant. Analogs are known to cause respiratory irritation.[7][9]
Toxicological Rationale: Understanding the "Why"

The predicted hazard profile is not arbitrary; it is rooted in the chemical nature of the molecule.

  • Aromatic Amines: This class of compounds is notorious for its potential toxicity, including carcinogenicity and mutagenicity.[10] While not all aromatic amines are genotoxic, the potential for metabolic activation in the body to reactive species warrants extreme caution.[10][11]

  • Piperazine Moiety: Piperazine and its derivatives can be corrosive and are known sensitizers, capable of causing allergic reactions upon repeated exposure.[12]

  • Hydrobromide Salt: As a hydrohalic acid salt of an amine, the compound is acidic and will be corrosive. In the presence of strong bases or high temperatures, it can liberate toxic hydrogen bromide gas.[4]

  • Physical Form: As a crystalline solid, the primary exposure risk during handling (e.g., weighing, transferring) is the generation of fine dust. This dust can be easily inhaled or can settle on skin and surfaces, leading to unnoticed exposure.

Exposure Control and Personal Protection

Controlling exposure is a multi-layered strategy. The most effective controls are applied at the source of the hazard.

The Hierarchy of Controls
  • Elimination/Substitution: In drug development, substituting a hazardous intermediate is often not feasible. Therefore, the subsequent controls are paramount.

  • Engineering Controls: These are physical changes to the workspace that isolate workers from the hazard.

  • Administrative Controls: These are procedures and work practices that reduce the duration, frequency, and severity of exposure.

  • Personal Protective Equipment (PPE): This is the last line of defense and must be used in conjunction with other controls.

Engineering Controls: The Non-Negotiable Standard

All manipulations of solid 1-(4-bromophenyl)-4-methylpiperazine hydrobromide must be performed inside a certified chemical fume hood. [7] This is a mandatory requirement, not a recommendation. The rationale is twofold:

  • Containment of Dust/Aerosols: The fume hood's negative pressure environment prevents fine powders or aerosols generated during transfer from entering the laboratory atmosphere and being inhaled by the researcher.[13]

  • Vapor Containment: It ensures that any potentially toxic vapors are safely exhausted.

Personal Protective Equipment (PPE)

Proper PPE is essential to prevent dermal and ocular exposure.[14]

PPE ItemSpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended when handling the solid).Provides a barrier against skin contact.[15] Always inspect gloves before use and use proper removal technique to avoid contaminating hands.[15]
Eye Protection Chemical safety goggles and a full-face shield.Due to the classification as causing severe eye damage (Category 1), safety glasses are insufficient. A face shield is required when handling the solid material to protect the entire face from splashes or airborne particles.[7][15]
Body Protection A fully fastened laboratory coat, preferably a chemical-resistant model.Protects against contamination of personal clothing.[15]
Respiratory Protection Not typically required if all work is done within a fume hood.If there is a potential for exposure outside of a fume hood (e.g., large-scale transfer, spill cleanup), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[14]
Workflow for Safe Handling

The following diagram outlines the critical decision points and safety measures for handling the compound from receipt to use.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A Receive Chemical B Verify Label & SDS (or Analog Data) A->B C Don PPE: - Double Gloves - Goggles & Face Shield - Lab Coat B->C Proceed if Hazard Understood D Place Compound in Fume Hood C->D E Weigh Solid into a Tared, Sealed Vial F Prepare Solvent for Dissolution E->F G Add Solvent to Solid via Syringe/Cannula F->G H Cap and Mix to Dissolve G->H I Decontaminate Spatula & Weigh Boat with appropriate solvent H->I K Wipe Down Fume Hood Surface H->K J Place Contaminated Items in Solid Hazardous Waste I->J L Remove PPE using Proper Technique K->L M Wash Hands Thoroughly L->M SpillResponse Start Spill Occurs Decision Is the spill large or outside of a fume hood? Start->Decision MajorSpill1 Evacuate the immediate area. Decision->MajorSpill1 Yes MinorSpill1 Ensure proper PPE is worn. Decision->MinorSpill1 No (Small & Contained) MajorSpill2 Alert colleagues and call institutional emergency response (EHS). MajorSpill1->MajorSpill2 MajorSpill3 Prevent entry to the area. MajorSpill2->MajorSpill3 End Report Incident MajorSpill3->End MinorSpill2 Cover the spill with an inert absorbent material (e.g., sand, vermiculite). MinorSpill1->MinorSpill2 MinorSpill3 Carefully sweep the material into a designated hazardous waste container. MinorSpill2->MinorSpill3 MinorSpill4 Decontaminate the area with a suitable solvent and wipe clean. MinorSpill3->MinorSpill4 MinorSpill5 Dispose of all materials as hazardous waste. MinorSpill4->MinorSpill5 MinorSpill5->End

Caption: A decision flowchart for responding to chemical spills.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury. In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (or this guide) to the medical personnel. [7]

Exposure Route First Aid Protocol
Inhalation 1. Immediately move the person to fresh air. [8] 2. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. [16] 3. Call for immediate medical assistance. [8]
Skin Contact 1. Immediately remove all contaminated clothing, including shoes and jewelry. [17] 2. Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if available. [18] 3. Do not use neutralizing chemicals. 4. Seek immediate medical attention. [8]
Eye Contact 1. Immediately flush the eyes with gently flowing water for at least 15-20 minutes, holding the eyelids open to ensure the entire surface is rinsed. [8][18] 2. Remove contact lenses if present and easy to do so. Continue rinsing. [7] 3. This is a medical emergency. Transport to a medical facility without delay. [17]

| Ingestion | 1. Rinse the mouth thoroughly with water. Do NOT induce vomiting. [7][8] 2. If the person is conscious and alert, they may drink one or two glasses of water. [16] 3. Never give anything by mouth to an unconscious person. [18] 4. Call a poison control center or doctor immediately. [7]|

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. [Link]

  • Novachem. (2024). Safety Data Sheet: Piperazine citrate. [Link]

  • SynZeal. (n.d.). Safety Data Sheet: Methyl 4-Bromophenylacetate. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 1-(4-Hydroxyphenyl)piperazine dihydrobromide. [Link]

  • PubChem. (2026). 1-[(4-Bromophenyl)methyl]piperazine. National Center for Biotechnology Information. [Link]

  • SKC Inc. (2024). Safety Data Sheet: Aromatic Amine Cleaning Developing Solution. [Link]

  • G-Force. (n.d.). What are the Health and Safety Guidelines for Using Amines?[Link]

  • Singh, P., & Kumar, A. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]

  • PubChem. (n.d.). 1-(4-Bromophenyl)piperazine. National Center for Biotechnology Information. [Link]

  • Mally, A., et al. (2022). Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract. Archives of Toxicology. [Link]

  • SKC Inc. (2023). Safety Data Sheet: Aromatic Amine DECONtamination Solution. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. [Link]

  • Hisco. (n.d.). Safety Data Sheet. [Link]

Sources

Exploratory

The Bromophenylpiperazine Scaffold: A Technical Guide to Unlocking its Therapeutic Potential in Neuropharmacology

Introduction: The Enduring Significance of the Phenylpiperazine Moiety in CNS Drug Discovery The phenylpiperazine scaffold is a cornerstone in the design of centrally acting therapeutics, forming the structural basis of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Phenylpiperazine Moiety in CNS Drug Discovery

The phenylpiperazine scaffold is a cornerstone in the design of centrally acting therapeutics, forming the structural basis of numerous approved drugs for a range of neurological and psychiatric disorders.[1][2] Its prevalence stems from its ability to interact with key monoaminergic G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors, which are pivotal in regulating mood, cognition, and motor control.[1][3] The versatility of the piperazine ring allows for strategic chemical modifications that can fine-tune the pharmacological profile of a compound, optimizing its affinity, selectivity, and pharmacokinetic properties.[4]

This technical guide delves into the biological activity of a specific and highly significant subclass: bromophenylpiperazine derivatives. The introduction of a bromine atom onto the phenyl ring offers a powerful tool for medicinal chemists to modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.[5] This guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, pharmacological characterization, and therapeutic potential of these compounds. We will explore the causal relationships behind experimental design, present detailed protocols for key assays, and visualize the complex signaling pathways involved, ultimately offering a comprehensive resource for advancing the development of novel bromophenylpiperazine-based therapeutics.

Pharmacological Profile: A Multi-Targeted Approach to CNS Disorders

Bromophenylpiperazine derivatives exhibit a rich and complex pharmacology, primarily characterized by their interactions with serotonin and dopamine receptors. This multi-targeted engagement is a hallmark of many atypical antipsychotics and antidepressants, suggesting the therapeutic potential of this compound class in treating disorders like schizophrenia, depression, and anxiety.[1]

Serotonin Receptor Interactions: A Balancing Act for Therapeutic Efficacy

The serotonergic system is a key modulator of mood, anxiety, and cognition. Bromophenylpiperazine derivatives often display significant affinity for several serotonin receptor subtypes, most notably 5-HT1A and 5-HT2A receptors.[6][7]

  • 5-HT1A Receptor Affinity: Many bromophenylpiperazine derivatives act as agonists or partial agonists at the 5-HT1A receptor.[7] This interaction is a well-established mechanism for anxiolytic and antidepressant effects.

  • 5-HT2A Receptor Affinity: Antagonism at the 5-HT2A receptor is a key feature of atypical antipsychotics, contributing to their efficacy against the negative symptoms of schizophrenia and reducing the risk of extrapyramidal side effects.[8] Bromophenylpiperazine derivatives frequently exhibit high affinity for this receptor.[7][9]

The ratio of 5-HT2A to D2 receptor affinity is a critical determinant of a drug's antipsychotic profile, with a higher ratio generally predicting atypical properties.[8]

Dopamine Receptor Interactions: Modulating the Mesolimbic and Nigrostriatal Pathways

The dopaminergic system is central to reward, motivation, and motor control. The therapeutic effects of many antipsychotic drugs are mediated through their interaction with D2-like dopamine receptors (D2, D3, and D4).[10] Bromophenylpiperazine derivatives often demonstrate significant affinity for these receptors, acting as antagonists or partial agonists.[7][11] This interaction is crucial for alleviating the positive symptoms of schizophrenia.[10]

Structure-Activity Relationships (SAR): The Influence of Bromine Substitution

The position and electronic effects of the bromine atom on the phenyl ring, along with other structural modifications, profoundly influence the affinity and selectivity of these derivatives for their biological targets.

Impact of Bromine Substitution on Receptor Affinity

The presence of a bromine atom on the phenyl ring can significantly impact receptor binding. For instance, in a series of phenylpiperazine derivatives, the introduction of a bromine atom can enhance affinity for certain receptor subtypes. The position of the bromine atom (ortho, meta, or para) is also critical. Studies on various arylpiperazine derivatives have shown that substitutions on the phenyl ring are a key determinant of the affinity for both serotonin and dopamine receptors.[5] For example, in some series, a 4-bromo substitution has been shown to be favorable for 5-HT2A receptor affinity.

A comprehensive analysis of the structure-activity relationships (SAR) for arylpiperazine derivatives has demonstrated that modifications to the aryl group are crucial for modulating affinity and selectivity.[5] While a detailed SAR study focusing solely on a systematic variation of bromine substitution on a fixed bromophenylpiperazine core is not extensively documented in the readily available literature, the general principles of SAR for arylpiperazines provide valuable insights. The electron-withdrawing nature of the bromine atom can influence the pKa of the distal nitrogen of the piperazine ring, which is a key interaction point with an aspartate residue in the third transmembrane domain of many aminergic GPCRs. Furthermore, the steric bulk of the bromine atom can influence the orientation of the ligand within the binding pocket, favoring interactions with specific residues and thus contributing to receptor selectivity.

Data Presentation: Quantitative Analysis of Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki in nM) of representative bromophenylpiperazine and related arylpiperazine derivatives for key serotonin and dopamine receptors. This data provides a quantitative basis for understanding the structure-activity relationships and potential therapeutic applications of these compounds.

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)D2 (Ki, nM)Reference
Arylpiperazine Derivative 1 41.5315300[7]
Arylpiperazine Derivative 2 23.939.4-[7]
FG-16 25--[6]
FG-7 54--[6]
Hydantoin Derivative A -50-[9]
Hydantoin Derivative B -69-[9]
Ziprasidone 3.40.424.8[11]

Note: The specific structures for "Arylpiperazine Derivative 1" and "Arylpiperazine Derivative 2" are detailed in the cited reference. "FG-16" and "FG-7" are specific compounds from another study. "Hydantoin Derivative A" and "Hydantoin Derivative B" are also specific compounds from their cited reference. Ziprasidone is included as a clinically relevant comparator.

Experimental Protocols: A Framework for Characterization

The following protocols provide detailed, step-by-step methodologies for the synthesis and pharmacological evaluation of bromophenylpiperazine derivatives. These are intended to be self-validating systems, ensuring reproducibility and accuracy.

Synthesis of 1-(4-Bromophenyl)piperazine

This protocol describes a common method for the synthesis of the 1-(4-bromophenyl)piperazine core structure.

Procedure:

  • To a solution of diethanolamine (0.2 mol) in chloroform (15 mL), slowly add thionyl chloride (0.44 mol) in chloroform (10 mL) while maintaining the temperature below 30°C.[12]

  • After the addition is complete, allow the reaction to proceed at room temperature for 1 hour, then heat to 50°C for 30 minutes.[12]

  • Cool the reaction mixture to room temperature and collect the resulting solid by filtration to obtain β,β'-dichlorodiethylamine hydrochloride.[12]

  • Dissolve the β,β'-dichlorodiethylamine hydrochloride (0.07 mol) in water (55 mL).[12]

  • Add 4-bromoaniline and a phase transfer catalyst to the solution.[12]

  • Heat the mixture to induce a cyclization reaction, forming 1-(4-bromophenyl)piperazine hydrochloride.[12]

  • The product can be purified by recrystallization from a suitable solvent like ethanol.[12]

In Vitro Radioligand Binding Assay

This protocol outlines a standard procedure for determining the binding affinity of a test compound for a specific receptor.

Procedure:

  • Prepare cell membranes from a cell line stably expressing the receptor of interest (e.g., CHO-K1 cells expressing human 5-HT2A or D2 receptors).

  • In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand with known affinity for the receptor (e.g., [3H]-ketanserin for 5-HT2A or [3H]-spiperone for D2), and varying concentrations of the test compound.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow for binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.

  • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Measure the amount of radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

In Vivo Behavioral Assays

This widely used behavioral assay in rodents is sensitive to antidepressant drugs.

Procedure:

  • Place individual mice in a transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where they cannot touch the bottom or escape.[14][15]

  • The test duration is typically 6 minutes.[15]

  • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement other than that required to keep the head above water.[15]

  • Administer the test compound at a predetermined time before the test.

  • A significant decrease in the duration of immobility compared to a vehicle-treated control group is indicative of an antidepressant-like effect.[14]

PPI is a measure of sensorimotor gating, which is deficient in schizophrenic patients. This test is used to screen for antipsychotic potential.[16][17]

Procedure:

  • Place an animal in a startle chamber equipped with a sensor to detect whole-body startle responses.[17]

  • Present a series of trials, including:

    • A strong acoustic stimulus (the "pulse," e.g., 120 dB) that elicits a startle reflex.[17]

    • A weaker acoustic stimulus (the "prepulse," e.g., 70-90 dB) that does not elicit a startle reflex on its own.[17]

    • The prepulse presented shortly before the pulse.[17]

  • Measure the amplitude of the startle response in each trial.

  • Prepulse inhibition is calculated as the percentage reduction in the startle response when the pulse is preceded by the prepulse, compared to the startle response to the pulse alone.[17]

  • Administer the test compound prior to the test session.

  • The ability of a compound to reverse a deficit in PPI (e.g., induced by a psychotomimetic agent like ketamine) is indicative of antipsychotic-like activity.

Visualization of Key Pathways and Concepts

The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways and the general structure-activity relationships of bromophenylpiperazine derivatives.

Signaling Pathways

G cluster_5HT1A 5-HT1A Receptor Signaling (Gi/o-coupled) cluster_5HT2A 5-HT2A Receptor Signaling (Gq/11-coupled) cluster_D2 Dopamine D2 Receptor Signaling (Gi/o-coupled) bpp_5ht1a Bromophenylpiperazine (Agonist/Partial Agonist) ht1a 5-HT1A Receptor bpp_5ht1a->ht1a gi_5ht1a Gi/o Protein ht1a->gi_5ht1a ac_5ht1a Adenylate Cyclase gi_5ht1a->ac_5ht1a Inhibition camp_5ht1a cAMP ac_5ht1a->camp_5ht1a Inhibition pka_5ht1a PKA camp_5ht1a->pka_5ht1a Inhibition creb_5ht1a CREB pka_5ht1a->creb_5ht1a Inhibition of Phosphorylation gene_5ht1a Gene Transcription (e.g., neurotrophic factors) creb_5ht1a->gene_5ht1a Modulation bpp_5ht2a Bromophenylpiperazine (Antagonist) ht2a 5-HT2A Receptor bpp_5ht2a->ht2a Blocks Serotonin gq_5ht2a Gq/11 Protein ht2a->gq_5ht2a plc_5ht2a Phospholipase C gq_5ht2a->plc_5ht2a Activation pip2_5ht2a PIP2 plc_5ht2a->pip2_5ht2a Cleavage dag_5ht2a DAG pip2_5ht2a->dag_5ht2a ip3_5ht2a IP3 pip2_5ht2a->ip3_5ht2a pkc_5ht2a PKC dag_5ht2a->pkc_5ht2a Activation ca_5ht2a Ca2+ Release ip3_5ht2a->ca_5ht2a downstream_5ht2a Downstream Effects (e.g., neuronal excitability) pkc_5ht2a->downstream_5ht2a ca_5ht2a->downstream_5ht2a bpp_d2 Bromophenylpiperazine (Antagonist/Partial Agonist) d2 D2 Receptor bpp_d2->d2 Blocks/Modulates Dopamine gi_d2 Gi/o Protein d2->gi_d2 ac_d2 Adenylate Cyclase gi_d2->ac_d2 Inhibition camp_d2 cAMP ac_d2->camp_d2 Inhibition pka_d2 PKA camp_d2->pka_d2 Inhibition downstream_d2 Downstream Effects (e.g., reduced neuronal excitability) pka_d2->downstream_d2 Modulation

Caption: Key signaling pathways for 5-HT1A, 5-HT2A, and D2 receptors.

General Structure-Activity Relationship (SAR) Workflow

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Pharmacological Screening cluster_analysis Data Analysis and Optimization start Starting Materials (e.g., Bromoaniline, Piperazine) synthesis Multi-step Synthesis start->synthesis derivatives Library of Bromophenyl- piperazine Derivatives synthesis->derivatives in_vitro In Vitro Assays (Binding, Functional) derivatives->in_vitro in_vivo In Vivo Models (Behavioral Tests) in_vitro->in_vivo Promising Candidates sar_analysis Structure-Activity Relationship (SAR) Analysis in_vivo->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Design preclinical Preclinical Development lead_optimization->preclinical

Caption: Workflow for SAR studies of bromophenylpiperazine derivatives.

Conclusion and Future Directions

Bromophenylpiperazine derivatives represent a versatile and promising class of compounds with significant potential for the treatment of a range of CNS disorders. Their ability to modulate key serotonin and dopamine receptors provides a strong foundation for the development of novel antipsychotics, antidepressants, and anxiolytics. The strategic incorporation of a bromine atom onto the phenylpiperazine scaffold allows for the fine-tuning of their pharmacological profiles, offering a pathway to improved efficacy and reduced side effects.

The future of research in this area lies in the continued exploration of the vast chemical space surrounding the bromophenylpiperazine core. A more systematic investigation into the effects of bromine substitution patterns, combined with other structural modifications, will undoubtedly lead to the identification of novel ligands with optimized affinity and selectivity profiles. Furthermore, the application of advanced in vitro and in vivo models will be crucial for elucidating the precise mechanisms of action and predicting the clinical efficacy of these compounds. Ultimately, a deeper understanding of the structure-activity relationships and downstream signaling effects of bromophenylpiperazine derivatives will pave the way for the rational design of the next generation of CNS therapeutics.

References

  • Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents. (n.d.). PMC. Retrieved January 28, 2026, from [Link]

  • Lezama-García, K., et al. (2021). Novel 4,5-Dihydrothiazole-Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Molecules, 26(22), 6965.
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  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PMC. Retrieved January 28, 2026, from [Link]

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  • Assessing Prepulse Inhibition of Startle in Mice. (n.d.). PMC. Retrieved January 28, 2026, from [Link]

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  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (n.d.). NIH. Retrieved January 28, 2026, from [Link]

  • Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. (n.d.). NIH. Retrieved January 28, 2026, from [Link]

  • Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol. (n.d.). protocols.io. Retrieved January 28, 2026, from [Link]

  • The Porsolt Forced Swim Test in Rats and Mice. (n.d.). NSW Department of Primary Industries. Retrieved January 28, 2026, from [Link]

  • Serotonin 5-HT2A receptor agonist. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]

  • Piperazine derivatives for therapeutic use: a patent review (2010-present). (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Synthetic method of 1-(4-bromophenyl) piperidine. (n.d.). Google Patents.
  • Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. (n.d.). PMC. Retrieved January 28, 2026, from [Link]

  • Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • Piperazine derivatives for therapeutic use: a patent review (2010-present). (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

  • Neurological Disorders: Prepulse Inhibition. (n.d.). Taconic Biosciences. Retrieved January 28, 2026, from [Link]

  • Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. (n.d.). NCBI. Retrieved January 28, 2026, from [Link]

  • New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. (n.d.). PMC. Retrieved January 28, 2026, from [Link]

  • Incredible Video on 5HT1A and 5HT2A Receptors that Offers Insight into Serotonin and How SSRIs Work. (n.d.). Reddit. Retrieved January 28, 2026, from [Link]

  • Synthesis and antimicrobial evaluation of 4-substituted 1(4-substituted phenyl) piperazine derivatives. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

  • Drug Design Open Access Journals. (n.d.). Juniper Publishers. Retrieved January 28, 2026, from [Link]

  • Protocol for a systematic review and meta-analysis of data from preclinical studies employing forced swimming test: an update. (n.d.). NIH. Retrieved January 28, 2026, from [Link]

  • Dopamine receptor. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]

  • Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol. (n.d.). IMPReSS. Retrieved January 28, 2026, from [Link]

  • SOP of Pre-pulse inhibition test. (n.d.). RIKEN BRC. Retrieved January 28, 2026, from [Link]

  • Influence of Ubrogepant and Sumatriptan on the Dermal Blood Flow Response to Histamine, Cinnamaldehyde and Capsaicin. (n.d.). ClinicalTrials.gov. Retrieved January 28, 2026, from [Link]

  • The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]

  • Bromo-Substituted Phenylbenzothiazole Cyclometalating Ligands for the Development of Reverse Saturable Absorption Materials. (n.d.). PMC. Retrieved January 28, 2026, from [Link]

  • Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs. (n.d.). Frontiers. Retrieved January 28, 2026, from [Link]

  • The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission. (n.d.). PMC. Retrieved January 28, 2026, from [Link]

  • The mouse forced swim test. (n.d.). Johns Hopkins University. Retrieved January 28, 2026, from [Link]

  • Reaction of Some Substituted (Un)Substituted Isatins with 1,ω-Alkanes and Their Products with Sodium Azide. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • Bromo-Substituted Phenylbenzothiazole Cyclometalating Ligands for the Development of Reverse Saturable Absorption Materials. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

HPLC method for "1-(4-Bromophenyl)-4-methylpiperazine hydrobromide" quantification

An Application Note for the Quantification of 1-(4-Bromophenyl)-4-methylpiperazine hydrobromide using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection Abstract This application note prese...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Quantification of 1-(4-Bromophenyl)-4-methylpiperazine hydrobromide using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 1-(4-Bromophenyl)-4-methylpiperazine hydrobromide. This compound and its analogs are significant as intermediates in pharmaceutical development, particularly in the synthesis of psychoactive drugs.[1] The method detailed herein is designed for researchers, quality control analysts, and drug development professionals, providing a reliable framework for purity assessment, stability testing, and quantitative analysis. The methodology is developed based on the physicochemical properties of the analyte and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[2][3]

Introduction and Scientific Principle

1-(4-Bromophenyl)-4-methylpiperazine is a heterocyclic amine belonging to the phenylpiperazine class of compounds.[4][5] Due to its structural motifs, it serves as a critical building block in medicinal chemistry. Accurate quantification is essential for ensuring the quality and consistency of active pharmaceutical ingredients (APIs) and their intermediates.

This method employs reversed-phase chromatography, a technique that separates molecules based on their hydrophobicity. The stationary phase is nonpolar (a C18 silica-based column), while the mobile phase is a more polar mixture of an aqueous buffer and an organic solvent. The analyte, possessing moderate hydrophobicity (predicted XLogP ≈ 2.5)[6], interacts with the C18 stationary phase. By carefully controlling the composition of the mobile phase, the analyte is eluted from the column and detected by a UV-Vis spectrophotometer. The presence of the bromophenyl chromophore allows for sensitive detection at its maximum absorbance wavelength (λmax), reported to be approximately 252 nm for a closely related analog.[7] The hydrobromide salt form ensures that the analyte is protonated and highly soluble in the aqueous mobile phase, which, combined with an acidic modifier, promotes sharp, symmetrical peak shapes by minimizing secondary ionic interactions with the silica backbone of the stationary phase.

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to rational method development.

PropertyValueSource
Chemical Name 1-(4-Bromophenyl)-4-methylpiperazine hydrobromide-
Synonyms 4-Bromo-1-(4-methylpiperazin-1-yl)benzene hydrobromide-
Molecular Formula C₁₁H₁₆Br₂N₂Calculated
Molecular Weight 336.07 g/mol Calculated
Free Base MW 255.16 g/mol [6]
Predicted pKa 8.88 ± 0.10[4]
Predicted XLogP 2.5[6]
Appearance Solid / Crystalline Solid[4][8]
UV λmax ~252 nm (based on hydrochloride salt)[7]
Solubility Soluble in aqueous solutions (as a salt), ethanol, and DMSO.[4][7][9][4][7][9]

Instrumentation, Reagents, and Consumables

3.1. Instrumentation

  • HPLC System equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis Detector.

  • Analytical Balance (0.01 mg readability).

  • pH Meter.

  • Sonicator.

  • Data Acquisition and Processing Software (e.g., Chromeleon™, Empower™).

3.2. Reagents and Chemicals

  • 1-(4-Bromophenyl)-4-methylpiperazine hydrobromide Reference Standard (purity ≥98%).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Trifluoroacetic Acid (TFA), HPLC grade.

  • Water, HPLC grade or purified to ≥18.2 MΩ·cm.

3.3. Consumables

  • Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Thermo Scientific™ Hypersil GOLD™, Waters™ SunFire™, Agilent™ ZORBAX™).

  • Volumetric flasks (Class A).

  • Autosampler vials with caps and septa.

  • Pipettes and tips.

  • Syringe filters (0.45 µm, PTFE or nylon).

Detailed Analytical Protocol

4.1. Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water. To prepare 1 L, add 1.0 mL of TFA to 900 mL of HPLC-grade water, mix well, and bring the volume to 1000 mL.

  • Mobile Phase B (Organic): 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile. To prepare 1 L, add 1.0 mL of TFA to 900 mL of HPLC-grade acetonitrile, mix well, and bring the volume to 1000 mL.

  • Degassing: Degas both mobile phases for at least 15 minutes using sonication or an online degasser before use.

Causality behind choices: The C18 column is selected due to the analyte's moderate hydrophobicity. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. TFA is a crucial additive; it acts as an ion-pairing agent and maintains an acidic pH (~2.5). At this pH, the analyte (pKa ≈ 8.88) is fully protonated, ensuring consistent retention, and the residual silanols on the stationary phase are suppressed, leading to excellent peak symmetry.

4.2. Standard and Sample Preparation

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (this diluent is used to ensure solvent compatibility with the mobile phase).

  • Working Standard Solution (e.g., 0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent. This concentration is a typical starting point and should be adjusted based on detector response.

  • Sample Solution: Prepare sample solutions by accurately weighing the material containing the analyte and dissolving it in the diluent to achieve a final concentration within the linear range of the method (e.g., near 0.1 mg/mL). Filter the final solution through a 0.45 µm syringe filter before injection.

4.3. HPLC Method Parameters

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Gradient Program 0.0 min: 30% B8.0 min: 70% B8.1 min: 30% B12.0 min: 30% B
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 252 nm
Run Time 12 minutes

Causality behind choices: A gradient elution is proposed to ensure that any potential impurities, which may be more or less hydrophobic than the main analyte, are effectively eluted and separated, providing a comprehensive profile of the sample. A 12-minute run time allows for column re-equilibration. A column temperature of 30 °C ensures reproducible retention times by minimizing fluctuations in mobile phase viscosity.

Method Validation Protocol (ICH Q2(R1) Framework)

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[3]

Validation_Workflow

5.1. System Suitability Before initiating any validation experiments, the suitability of the chromatographic system must be verified.

  • Procedure: Inject the working standard solution five times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%.

    • Tailing Factor (T): ≤ 2.0.

    • Theoretical Plates (N): ≥ 2000.

5.2. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Procedure: Inject the diluent (blank), a placebo or matrix sample, and a sample spiked with the analyte.

  • Acceptance Criteria: The blank and placebo injections should show no interfering peaks at the retention time of the analyte. The analyte peak in the spiked sample should be pure (as determined by DAD peak purity analysis) and well-resolved from other peaks (Resolution > 2.0).

5.3. Linearity and Range

  • Procedure: Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the target working concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL). Inject each standard in triplicate.

  • Acceptance Criteria: Plot the mean peak area against concentration. The correlation coefficient (r²) must be ≥ 0.999. The y-intercept should be minimal.

5.4. Accuracy (Recovery)

  • Procedure: Prepare samples (e.g., a placebo matrix) spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.

5.5. Precision

  • Repeatability (Intra-assay precision): Inject a single sample solution six times. The RSD of the peak areas should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the two sets of data should be ≤ 2.0%.

5.6. Limit of Quantitation (LOQ) and Limit of Detection (LOD)

  • Procedure: These can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve. For S/N, determine the concentration that gives a ratio of approximately 10:1 for LOQ and 3:1 for LOD.

  • Acceptance Criteria: The LOQ must be determined with acceptable precision and accuracy.

5.7. Robustness

  • Procedure: Intentionally make small, deliberate variations to the method parameters and assess the impact on the results.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Column Temperature: ± 5 °C (25 °C and 35 °C).

    • Mobile Phase Composition: Vary the initial percentage of Mobile Phase B by ±2% absolute.

  • Acceptance Criteria: The system suitability parameters should still be met, and the quantitative results should not be significantly affected by these minor changes.

Validation_Logic

Conclusion

The RP-HPLC method described provides a specific, linear, accurate, precise, and robust procedure for the quantification of 1-(4-Bromophenyl)-4-methylpiperazine hydrobromide. The detailed protocol and validation framework are grounded in established scientific principles and adhere to international regulatory guidelines. This application note serves as a comprehensive guide for its implementation in a quality control or research environment, ensuring reliable and reproducible analytical results.

References

  • ChemBK. (2024). 1-(4-Bromophenyl)piperazine. Retrieved from [Link]

  • PubChem. (2026). 1-[(4-Bromophenyl)methyl]piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(4-bromophenyl)-4-methylpiperazine. Retrieved from [Link]

  • MDPI. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules. Retrieved from [Link]

  • ResearchGate. (2014). Determination of piperazine derivatives in “Legal Highs”. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Retrieved from [Link]

  • PubMed Central. (2020). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Retrieved from [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

Sources

Application

Application Note & Protocols: 1-(4-Bromophenyl)-4-methylpiperazine Hydrobromide as a Key Intermediate in the Synthesis of CNS Drug Scaffolds

Prepared by: Gemini, Senior Application Scientist Abstract The arylpiperazine motif is a cornerstone in the architecture of numerous Central Nervous System (CNS) active agents, demonstrating significant affinity for a ra...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The arylpiperazine motif is a cornerstone in the architecture of numerous Central Nervous System (CNS) active agents, demonstrating significant affinity for a range of neurotransmitter receptors. 1-(4-Bromophenyl)-4-methylpiperazine hydrobromide serves as a highly versatile and strategic starting material for the synthesis of diverse compound libraries aimed at CNS targets. Its structure combines the pharmacologically relevant N-methyl-N'-arylpiperazine core with a synthetically tractable aryl bromide handle. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this intermediate. We will detail the prerequisite conversion to its free base form and provide a comprehensive, field-proven protocol for its application in palladium-catalyzed Buchwald-Hartwig amination, a cornerstone reaction for modern C-N bond formation.

Introduction: The Strategic Value of the Arylpiperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drugs targeting the CNS.[1][2] Its unique physicochemical properties can enhance aqueous solubility and bioavailability, key attributes for effective drug candidates.[1] Specifically, the 1-arylpiperazine substructure is a well-established pharmacophore that interacts with key monoamine neurotransmitter receptors, including serotonin (5-HT) and dopamine (D₂) receptors.[3][4][5] Compounds bearing this moiety have found applications as antipsychotics, antidepressants, and anxiolytics.[1][3]

1-(4-Bromophenyl)-4-methylpiperazine hydrobromide is an ideal starting point for drug discovery programs. The 4-bromophenyl group provides a reactive site for facile chemical modification, primarily through transition-metal-catalyzed cross-coupling reactions, allowing for systematic exploration of the structure-activity relationship (SAR).

Physicochemical Properties and Essential Handling

Before its use in most organic reactions, the hydrobromide salt must be converted to its free base form to unmask the nucleophilicity of the piperazine nitrogen (if it were a secondary amine) and, more importantly, to prevent interference with basic reagents.

PropertyValue
Chemical Formula C₁₁H₁₆BrN₂ · HBr
Molecular Weight 337.08 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in water, methanol
CAS Number 95874-05-0
Protocol 1: Conversion to Free Base

This protocol describes the standard, reliable procedure for neutralizing the hydrobromide salt to yield the free base, 1-(4-Bromophenyl)-4-methylpiperazine, suitable for subsequent reactions.

Rationale: The use of a mild inorganic base like sodium bicarbonate (NaHCO₃) in a biphasic system (water/dichloromethane) ensures complete neutralization while allowing for efficient extraction of the more organic-soluble free base, minimizing product loss.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of 1-(4-Bromophenyl)-4-methylpiperazine hydrobromide in deionized water (approx. 10 mL per gram of starting material) in an appropriately sized Erlenmeyer flask.

  • Neutralization: While stirring, slowly add a saturated aqueous solution of NaHCO₃ until the pH of the aqueous layer is between 8 and 9 (verify with pH paper). Effervescence (CO₂ evolution) will be observed.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM) or ethyl acetate (EtOAc). The volume of the organic solvent for each extraction should be roughly equal to the initial volume of the aqueous layer.

  • Drying and Concentration: Combine the organic extracts. Dry the combined solution over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Validation: The resulting oil or solid is the free base. Purity can be confirmed by ¹H NMR and mass spectrometry before proceeding to the next synthetic step. The yield for this conversion is typically quantitative (>95%).

Core Synthetic Application: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[6][7] This reaction is a preferred method for coupling the aryl bromide of our intermediate with a wide array of primary and secondary amines, enabling the rapid synthesis of diverse compound libraries.[8]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. We often use a stable palladium(II) precatalyst like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) which is reduced in situ. The choice of a phosphine ligand is critical; bulky, electron-rich ligands like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination, leading to higher yields and broader substrate scope.[7][9]

  • Base: A strong, non-nucleophilic base is required to deprotonate the coupling amine, making it a more potent nucleophile. Sodium tert-butoxide (NaOtBu) is a common and highly effective choice for this purpose.[6][10]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and to ensure the stability of the catalytic intermediates.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Isolation & Purification start Free Base of 1-(4-Bromophenyl)-4-methylpiperazine setup Assemble in Schlenk Flask under Inert Atmosphere (N₂ or Ar) start->setup amine Amine Coupling Partner amine->setup catalyst Pd₂(dba)₃ / XPhos catalyst->setup base NaOtBu base->setup solvent Anhydrous Toluene solvent->setup heating Heat to 100-110 °C (Monitor by TLC/LC-MS) setup->heating quench Cool and Quench (e.g., with H₂O) heating->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify end Final Product: Diversified Arylpiperazine purify->end

Sources

Method

Application Notes & Protocols: 1-(4-Bromophenyl)-4-methylpiperazine hydrobromide as a Versatile Precursor for Novel Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Arylpiperazine Moiety The arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, recognized a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Arylpiperazine Moiety

The arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as an indispensable pharmacophore in a multitude of clinically significant agents, particularly those targeting the central nervous system (CNS).[1][2] Molecules incorporating this moiety have demonstrated a wide array of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.[3][4] Their prevalence is largely due to the ability of the piperazine ring to positively influence pharmacokinetic properties and the aryl group to engage in critical interactions with biological targets.[3][5] Specifically, the N-arylpiperazine structure is a well-studied motif in the design of ligands for serotonergic (5-HT) and dopaminergic (D2/D3) receptors, which are implicated in numerous neurological disorders.[1][4][5]

1-(4-Bromophenyl)-4-methylpiperazine hydrobromide emerges as a particularly valuable precursor for the synthesis of novel drug candidates. The presence of a bromine atom on the phenyl ring provides a reactive handle for a variety of powerful palladium-catalyzed cross-coupling reactions.[6] This allows for the systematic and efficient introduction of diverse chemical functionalities, enabling the construction of large and varied compound libraries essential for structure-activity relationship (SAR) studies. The methyl group on the distal nitrogen of the piperazine ring can also influence the basicity and steric profile of the resulting molecules, which can be crucial for target engagement and selectivity.

This document serves as a comprehensive guide to leveraging 1-(4-Bromophenyl)-4-methylpiperazine hydrobromide in the synthesis of novel compounds. It provides detailed protocols for key synthetic transformations and explains the underlying principles to empower researchers in their drug discovery endeavors.

Physicochemical Properties and Handling

A thorough understanding of the precursor's properties is fundamental to its effective use.

PropertyValueSource/Notes
Chemical Formula C₁₁H₁₆Br₂N₂
Molecular Weight 336.07 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in water, methanol. Limited solubility in non-polar organic solvents.The hydrobromide salt form enhances aqueous solubility. For reactions in aprotic organic solvents, neutralization to the free base is typically required.
Storage Store in a cool, dry place away from light and moisture.Hygroscopic. Should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
CAS Number 36567-73-4 (for the hydrobromide)

Note on Handling: As with all haloaromatic compounds and amines, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom of 1-(4-Bromophenyl)-4-methylpiperazine makes it an ideal electrophilic partner in several palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis due to their high efficiency, functional group tolerance, and the ability to form carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[7][8]

Logical Workflow for Utilizing the Precursor

The following diagram illustrates a typical workflow for employing 1-(4-Bromophenyl)-4-methylpiperazine hydrobromide in a drug discovery context.

G cluster_0 Preparation cluster_1 Diversification via Cross-Coupling cluster_2 Downstream Processing & Analysis Precursor 1-(4-Bromophenyl)-4-methyl- piperazine hydrobromide Freebase Neutralization to Free Base (e.g., with NaHCO₃) Precursor->Freebase Step 1 Coupling Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Freebase->Coupling Step 2 Library Diverse Library of Novel Compounds Coupling->Library Step 3 Purification Purification (e.g., Chromatography) Library->Purification Step 4 Analysis Structural Analysis (NMR, MS) & Biological Screening Purification->Analysis Step 5

Caption: General workflow for novel compound synthesis.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming a carbon-carbon bond between an aryl halide and an organoboron compound.[9][10] This protocol details the coupling of the free base form of the precursor with a generic arylboronic acid.

Rationale: This reaction is chosen for its versatility and the commercial availability of a vast array of boronic acids and their derivatives, allowing for the introduction of diverse aryl and heteroaryl moieties at the 4-position of the phenyl ring.[11] The mechanism involves an oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the coupled product and regenerate the catalyst.[12]

Step-by-Step Methodology
  • Preparation of the Free Base:

    • Dissolve 1-(4-Bromophenyl)-4-methylpiperazine hydrobromide (1.0 eq) in a suitable solvent mixture (e.g., dichloromethane and water).

    • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir vigorously until the evolution of gas ceases.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the free base as an oil or low-melting solid. Confirm complete conversion by TLC or NMR.

  • Suzuki-Miyaura Coupling Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 1-(4-Bromophenyl)-4-methylpiperazine free base (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).[11]

    • Add a suitable palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or a combination of a palladium source like Palladium(II) acetate [Pd(OAc)₂] and a phosphine ligand.[7]

    • Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.[11]

  • Reaction Execution and Monitoring:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Visualizing the Suzuki-Miyaura Catalytic Cycle

G cluster_reactants cluster_products Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L₂) Oxidative\nAddition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' Ar-Br Ar-Br Ar-Br->Oxidative\nAddition Ar'-B(OH)2 Ar'-B(OH)₂ + Base Ar'-B(OH)2->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, coupling aryl halides with a wide range of amines.[13][14] This is particularly useful for synthesizing analogs where a nitrogen-linked substituent is desired.

Rationale: This reaction enables the introduction of primary or secondary amines, anilines, or even amides at the 4-position of the phenyl ring, significantly expanding the accessible chemical space.[15] The choice of a bulky, electron-rich phosphine ligand is critical for the efficiency of the catalytic cycle, which, similar to the Suzuki coupling, involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[16]

Step-by-Step Methodology
  • Preparation of the Free Base:

    • Follow the same procedure as described in Protocol 1, Step 1.

  • Buchwald-Hartwig Amination Reaction Setup:

    • In a glovebox or under an inert atmosphere, charge a Schlenk tube or vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., Xantphos, RuPhos, 2-4 mol%).[17]

    • Add the 1-(4-Bromophenyl)-4-methylpiperazine free base (1.0 eq), the desired amine coupling partner (1.1-1.5 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 eq).

    • Add a dry, degassed aprotic solvent, such as toluene or dioxane.

  • Reaction Execution and Monitoring:

    • Seal the reaction vessel and heat to the required temperature (typically 80-110 °C) with magnetic stirring.

    • Monitor the reaction for completion using TLC or LC-MS.

  • Work-up and Purification:

    • After cooling to room temperature, quench the reaction by adding water.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the residue via flash column chromatography to isolate the desired N-arylated product.

Conclusion: A Gateway to Chemical Diversity

1-(4-Bromophenyl)-4-methylpiperazine hydrobromide is a strategically important building block for the synthesis of novel compounds with potential therapeutic applications. Its utility is primarily derived from the reactive bromine handle, which allows for facile diversification through robust and well-established palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. The protocols and principles outlined in these notes provide a solid foundation for researchers to design and execute synthetic strategies aimed at generating libraries of novel arylpiperazine derivatives for biological screening and the development of new medicines.

References

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. CSCanada. Available at: [Link]

  • Synthetic method of 1-(4-bromophenyl) piperidine.Google Patents.
  • The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. Organic Syntheses Procedure. Available at: [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Available at: [Link]

  • Synthesis of 4-Aryl-1-(4-methylpiperazin-1-yl)phthalazines by Suzuki-Type Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PMC. Available at: [Link]

  • A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. ACS Publications. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Scheme 1. Reagents and conditions: a) 1-(4-bromophenyl)piperazine, DMF,... ResearchGate. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. PubMed. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available at: [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides with Trimethylsilylalkynes under Mild Conditions. ACS Publications. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Synthesis of aryl Piperazines: Significance and symbolism. Yewno. Available at: [Link]

  • Understanding the Role of 1-[(3-bromophenyl)methyl]piperazine in Drug Discovery. Medium. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. PubMed Central. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. ScienceDirect. Available at: [Link]

Sources

Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 1-(4-Bromophenyl)-4-methylpiperazine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide for the synthesis of 1-(4-bromophenyl)-4-methylpiperazine, a versatile building block in medicinal chemistry, and it...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of 1-(4-bromophenyl)-4-methylpiperazine, a versatile building block in medicinal chemistry, and its subsequent derivatization. The protocols outlined herein are designed to be robust and reproducible, offering insights into the underlying chemical principles to empower researchers in their synthetic endeavors.

The 1-aryl-4-methylpiperazine scaffold is a privileged structure in drug discovery, appearing in a multitude of clinically significant agents. The presence of the bromine atom in the target molecule serves as a valuable synthetic handle, enabling a wide range of downstream modifications through cross-coupling reactions, thereby facilitating the exploration of chemical space in drug development programs.

I. Synthesis of the Core Scaffold: 1-(4-Bromophenyl)-4-methylpiperazine

The synthesis of 1-(4-Bromophenyl)-4-methylpiperazine can be efficiently achieved through a two-step sequence: first, the formation of the aryl-piperazine bond, followed by the methylation of the secondary amine. Two primary methods for the initial C-N bond formation are presented: the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).

Method 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] This method is highly versatile and generally offers excellent yields and functional group tolerance.[2]

Reaction Scheme:

Buchwald-Hartwig Amination cluster_reactants Reactants cluster_products Product 1-bromo-4-iodobenzene 1-Bromo-4-iodobenzene reaction_center + 1-bromo-4-iodobenzene->reaction_center Pd catalyst, Ligand, Base N-methylpiperazine N-Methylpiperazine N-methylpiperazine->reaction_center target_molecule 1-(4-Bromophenyl)-4-methylpiperazine reaction_center->target_molecule

A schematic of the Buchwald-Hartwig amination reaction.

Protocol 1: Buchwald-Hartwig Amination for 1-(4-Bromophenyl)-4-methylpiperazine

Reagent Molar Eq. MW Amount Notes
1-Bromo-4-iodobenzene1.0282.912.83 gStarting material
N-Methylpiperazine1.2100.161.20 gAmine coupling partner
Pd₂(dba)₃0.02915.72183 mgPalladium catalyst
XPhos0.08476.65381 mgLigand
Sodium tert-butoxide1.496.101.35 gBase
Toluene--50 mLSolvent

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add 1-bromo-4-iodobenzene (1.0 eq), sodium tert-butoxide (1.4 eq), and XPhos (0.08 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd₂(dba)₃ (0.02 eq) to the flask under the inert atmosphere.

  • Add anhydrous toluene (50 mL) via syringe, followed by N-methylpiperazine (1.2 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 1-(4-bromophenyl)-4-methylpiperazine.

Method 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a viable alternative, particularly when the aromatic ring is activated by electron-withdrawing groups. In the case of 1,4-dihalobenzenes, the reaction with N-methylpiperazine can proceed, although it may require more forcing conditions compared to the Buchwald-Hartwig amination.

Reaction Scheme:

SNAr Reaction cluster_reactants Reactants cluster_products Product 1,4-dibromobenzene 1,4-Dibromobenzene reaction_center + 1,4-dibromobenzene->reaction_center Base, High Temp. N-methylpiperazine N-Methylpiperazine N-methylpiperazine->reaction_center target_molecule 1-(4-Bromophenyl)-4-methylpiperazine reaction_center->target_molecule

A schematic of the Nucleophilic Aromatic Substitution reaction.

Protocol 2: SNAr for 1-(4-Bromophenyl)-4-methylpiperazine

Reagent Molar Eq. MW Amount Notes
1,4-Dibromobenzene1.0235.912.36 gStarting material
N-Methylpiperazine2.0100.162.00 gNucleophile and base
DMSO--20 mLSolvent

Step-by-Step Procedure:

  • In a sealed tube, combine 1,4-dibromobenzene (1.0 eq) and N-methylpiperazine (2.0 eq) in DMSO (20 mL).

  • Heat the mixture to 120-140 °C and stir for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water (2 x 50 mL) and then brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 1-(4-bromophenyl)-4-methylpiperazine.

II. Derivatization of 1-(4-Bromophenyl)-4-methylpiperazine

The bromine atom on the phenyl ring of 1-(4-bromophenyl)-4-methylpiperazine provides a versatile handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly effective method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[3][4] This reaction is widely used in medicinal chemistry to synthesize biaryl and related structures.[5]

Reaction Scheme:

Suzuki-Miyaura Coupling cluster_reactants Reactants cluster_products Product starting_material 1-(4-Bromophenyl)-4-methylpiperazine reaction_center + starting_material->reaction_center Pd catalyst, Base boronic_acid Arylboronic Acid boronic_acid->reaction_center product_molecule 1-(4'-Aryl-[1,1'-biphenyl]-4-yl)-4-methylpiperazine reaction_center->product_molecule

A schematic of the Suzuki-Miyaura coupling reaction.

Protocol 3: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Derivatives

Reagent Molar Eq. MW Amount Notes
1-(4-Bromophenyl)-4-methylpiperazine1.0255.15255 mgStarting material
Arylboronic Acid1.2--Coupling partner
Pd(PPh₃)₄0.051155.5658 mgPalladium catalyst
K₂CO₃2.0138.21276 mgBase
1,4-Dioxane/Water (4:1)--10 mLSolvent system

Step-by-Step Procedure:

  • In a microwave vial, combine 1-(4-bromophenyl)-4-methylpiperazine (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Add the 1,4-dioxane/water (4:1) solvent mixture (10 mL).

  • Seal the vial and heat the reaction mixture in a microwave reactor to 120 °C for 30-60 minutes. Alternatively, the reaction can be heated conventionally at 90-100 °C for several hours. Monitor progress by TLC or LC-MS.

  • After completion, cool the reaction and dilute with water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or preparative HPLC to obtain the desired biaryl derivative.

III. Characterization Data

The synthesized compounds should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass and confirm the elemental composition.

  • Purity Analysis: High-performance liquid chromatography (HPLC) is recommended to assess the purity of the final compounds.

IV. Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

V. Conclusion

The protocols detailed in this application note provide a robust framework for the synthesis of 1-(4-bromophenyl)-4-methylpiperazine and its derivatives. The choice between Buchwald-Hartwig amination and SNAr for the initial C-N bond formation will depend on the available starting materials and the desired reaction conditions. The subsequent Suzuki-Miyaura coupling offers a powerful tool for generating a diverse library of biaryl derivatives, which is of significant interest in the field of drug discovery. By understanding the principles behind these reactions, researchers can effectively utilize this versatile scaffold to develop novel chemical entities with potential therapeutic applications. The piperazine motif is a common structural feature in a wide range of pharmaceuticals, including those targeting the central nervous system.[6][7]

VI. References

  • Google Patents. (n.d.). CN114075152B - Method for preparing N-methyl piperazine. Retrieved from

  • European Patent Office. (2019). EP3154955B1 - Method for synthesis of n-methyl piperazine diphenolamide and related composition. Retrieved from [Link]

  • Google Patents. (n.d.). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine. Retrieved from

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 4-Aryl-1-(4-methylpiperazin-1-yl)phthalazines by Suzuki-Type Cross-Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene.... Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Morressier. (2018). Nucleophilic aromatic substitution: Using microwave chemistry. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in "1-(4-Bromophenyl)-4-methylpiperazine" synthesis

Welcome to the technical support center for the synthesis of 1-(4-Bromophenyl)-4-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, par...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-Bromophenyl)-4-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yield, encountered during this synthetic procedure. Our aim is to provide practical, experience-driven advice to help you optimize your reaction outcomes.

The synthesis of 1-(4-bromophenyl)-4-methylpiperazine, a key intermediate in the development of various pharmaceuticals, is most commonly achieved through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, or a copper-catalyzed Ullmann condensation. This guide will focus on troubleshooting these prevalent methods.

Troubleshooting Guide: Low Yield

Low product yield is one of the most frequent challenges in organic synthesis. Below, we address specific problems you might be facing in a question-and-answer format, offering explanations and actionable solutions.

Issue 1: Minimal or No Product Formation

Question: I am not observing any significant formation of my desired product, 1-(4-bromophenyl)-4-methylpiperazine. What are the likely causes and how can I resolve this?

Answer: A complete lack of product formation often points to a fundamental issue with one of the core components of the reaction. Let's break down the potential culprits:

  • Inactive Catalyst: The palladium or copper catalyst is the heart of the reaction. Its inactivity is a primary suspect.

    • Purity and Age: Ensure your palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., BINAP, Xantphos) are of high purity and have been stored correctly under an inert atmosphere. Older catalysts or those exposed to air and moisture can be deactivated.

    • Improper Activation: In the case of Ullmann reactions, the copper catalyst often requires activation. This can be achieved by treating copper powder with a reducing agent like zinc powder or by using highly active copper species.[1]

    • Catalyst Poisoning: Trace impurities in your starting materials, solvent, or even from the reaction vessel can poison the catalyst. Ensure all reagents are pure and the glassware is scrupulously clean.

  • Incorrect Base: The choice and quality of the base are critical for the catalytic cycle.

    • Strength and Solubility: A base that is too weak may not effectively deprotonate the amine, while a base that is too strong can lead to side reactions. The solubility of the base in the reaction solvent is also crucial for its effectiveness. Common bases for Buchwald-Hartwig amination include sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃).[2]

    • Hygroscopic Nature: Many bases are hygroscopic. The presence of water can negatively impact the reaction. Use freshly opened or properly stored bases.

  • Poor Quality Starting Materials:

    • 1-Methylpiperazine: This reagent can be hygroscopic and absorb atmospheric CO₂, forming a carbonate salt. It is advisable to use freshly distilled or high-purity 1-methylpiperazine.

    • 1,4-Dibromobenzene: While generally stable, ensure its purity, as impurities can interfere with the reaction.

Troubleshooting Workflow for No Product Formation

start No Product Formation catalyst Check Catalyst Activity - Purity and Storage - Proper Activation (Cu) - Potential Poisoning start->catalyst base Verify Base - Correct Strength - Solubility - Anhydrous Conditions catalyst->base reagents Assess Starting Material Quality - 1-Methylpiperazine (distill if needed) - 1,4-Dibromobenzene Purity base->reagents conditions Review Reaction Conditions - Inert Atmosphere (N2/Ar) - Anhydrous Solvent - Correct Temperature reagents->conditions outcome Product Formation Observed? conditions->outcome success Optimize for Yield outcome->success Yes failure Re-evaluate Synthetic Route outcome->failure No

Caption: Troubleshooting logic for zero product yield.

Issue 2: Low to Moderate Yield with Significant Starting Material Remaining

Question: My reaction is producing some 1-(4-bromophenyl)-4-methylpiperazine, but a large amount of the starting 1,4-dibromobenzene remains unreacted even after extended reaction times. How can I improve the conversion?

Answer: This scenario suggests that the reaction is proceeding but is either too slow or has stalled. Here are the key areas to investigate:

  • Reaction Temperature: C-N coupling reactions are often sensitive to temperature.

    • Insufficient Heat: The reaction may require higher temperatures to proceed at a reasonable rate. For Buchwald-Hartwig reactions, temperatures typically range from 80-110 °C.[2] Ullmann condensations often require even higher temperatures, sometimes exceeding 150 °C.[1][3]

    • Inconsistent Heating: Ensure uniform and consistent heating of the reaction mixture.

  • Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and catalyst, and its polarity can influence the reaction rate.

    • Polar Aprotic Solvents: Toluene, dioxane, and DMF are commonly used for these types of reactions.[1][4] If you are using a less polar solvent, switching to a more polar one might improve the reaction rate.

  • Catalyst and Ligand Ratio: The ratio of the palladium precursor to the phosphine ligand is critical.

    • Optimal Ratio: For many Buchwald-Hartwig systems, a Pd:Ligand ratio of 1:1.1 to 1:1.5 is optimal. An incorrect ratio can lead to the formation of less active catalytic species.

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.

    • Degassing: Thoroughly degas your solvent before use. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by freeze-pump-thaw cycles.

    • Maintaining Inertness: Ensure your reaction is set up under a positive pressure of an inert gas throughout the entire process.

Optimization Parameters for Improved Conversion

ParameterRecommendationRationale
Temperature Increase in 10-20 °C incrementsTo overcome the activation energy barrier.
Solvent Switch to a more polar aprotic solvent (e.g., from Toluene to Dioxane)To improve solubility and potentially accelerate the reaction.
Catalyst Loading Increase catalyst loading (e.g., from 1 mol% to 2-3 mol%)To increase the concentration of the active catalytic species.
Reaction Time Extend the reaction time (monitor by TLC or GC/LC-MS)To allow the reaction to proceed to completion.
Issue 3: Formation of Significant Byproducts

Question: I am getting a low yield of my desired product, but my crude NMR/LC-MS shows the presence of significant byproducts. What are these byproducts and how can I minimize their formation?

Answer: The formation of byproducts is a common cause of low yields. Identifying these byproducts is the first step to mitigating their formation.

  • Homocoupling of Aryl Halide: You might observe the formation of 4,4'-dibromobiphenyl. This is a common side reaction in cross-coupling reactions, especially at high temperatures or with certain catalyst systems.

    • Solution: Lowering the reaction temperature or screening different ligands can sometimes reduce homocoupling.

  • Hydrodehalogenation: The bromo group on the starting material or product can be replaced by a hydrogen atom, leading to the formation of bromobenzene or 1-phenyl-4-methylpiperazine.

    • Solution: This can be caused by impurities in the base or solvent. Ensure high-purity reagents and anhydrous conditions.

  • Double Arylation: While less common with a mono-functional amine like 1-methylpiperazine, if piperazine itself is used or present as an impurity, double arylation can occur.

  • Reaction with Solvent: In some cases, the solvent can participate in side reactions. For example, at high temperatures, DMF can decompose.

Analytical Approach to Identify Byproducts

  • LC-MS Analysis: This is a powerful tool to identify the molecular weights of the components in your crude reaction mixture.[5]

  • NMR Spectroscopy: A detailed analysis of the ¹H and ¹³C NMR spectra of the crude product can help in identifying the structures of the major byproducts.

  • GC-MS Analysis: This is particularly useful for identifying volatile byproducts.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better for this transformation, Buchwald-Hartwig or Ullmann?

A1: The Buchwald-Hartwig amination is often preferred in modern organic synthesis due to its generally milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to the classical Ullmann condensation.[6][7] However, the Ullmann reaction can be a cost-effective alternative, especially on a large scale, as it uses a less expensive copper catalyst.[1] The choice often depends on the specific requirements of your synthesis, such as scale, cost, and available equipment.

Q2: How do I properly degas my solvent for a Buchwald-Hartwig reaction?

A2: A common and effective method is to bubble a stream of an inert gas (argon or nitrogen) through the solvent for at least 30 minutes. For more rigorous degassing, especially for highly sensitive reactions, three cycles of freeze-pump-thaw are recommended.

Q3: Can I use an alternative base to sodium tert-butoxide?

A3: Yes, other bases such as potassium tert-butoxide (KOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃) are also commonly used in Buchwald-Hartwig aminations.[2] The choice of base can influence the reaction outcome, so it is often considered a parameter to screen during optimization.

Q4: How can I effectively purify the final product, 1-(4-bromophenyl)-4-methylpiperazine?

A4: The purification method will depend on the nature of the impurities.

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be a highly effective purification technique.[3]

  • Acid-Base Extraction: As the product is a tertiary amine, it can be protonated with an acid. An acid-base workup can be used to separate it from non-basic impurities.

Q5: What is the typical appearance and molecular weight of 1-(4-bromophenyl)-4-methylpiperazine?

A5: 1-(4-Bromophenyl)-4-methylpiperazine is typically a solid at room temperature. Its molecular weight is 255.16 g/mol for the free base. The protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 255.04913.[8]

Reaction Mechanism Overview: Buchwald-Hartwig Amination

pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) pd0->oxidative_addition amine_coordination Amine Coordination & Deprotonation (Ar-Pd(II)-X + R2NH + Base -> Ar-Pd(II)-NR2) oxidative_addition->amine_coordination reductive_elimination Reductive Elimination (Ar-Pd(II)-NR2 -> Ar-NR2 + Pd(0)) amine_coordination->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Product: 1-(4-Bromophenyl)-4-methylpiperazine reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

We hope this technical support guide proves to be a valuable resource in your synthesis of 1-(4-bromophenyl)-4-methylpiperazine. Should you have further questions, please do not hesitate to reach out to our technical support team.

References

  • PubChem. (n.d.). 1-(4-bromophenyl)-4-methylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.
  • Google Patents. (n.d.). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
  • Organic Syntheses. (n.d.). 5-(4-bromophenyl)-3-iodo-2-(4-methyl-phenyl)furan. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Aryl-1-(4-methylpiperazin-1-yl)phthalazines by Suzuki-Type Cross-Coupling Reaction. Retrieved from [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Reagents and conditions: a) 1-(4-bromophenyl)piperazine, DMF,.... Retrieved from [Link]

  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

  • PubMed Central. (n.d.). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Retrieved from [Link]

  • PubMed Central. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]

  • MDPI. (n.d.). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

  • Organic Reactions. (n.d.). Palladium-Catalyzed Amination of Aryl Halides. Retrieved from [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

  • UniTo. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. Retrieved from [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • ACS Publications. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Retrieved from [Link]

  • RSC Publishing. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium‐Catalyzed Amination of Aryl Halides. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Retrieved from [Link]

  • ResearchGate. (n.d.). A general and convenient synthesis of N-aryl piperazines. Retrieved from [Link]

  • MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). An Ullmann Coupling of Aryl Iodides and Amines Using an Air-Stable Diazaphospholane Ligand. Retrieved from [Link]

  • PubMed Central. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 1-amino-4-methylpiperazine. Retrieved from [Link]

Sources

Optimization

Optimizing reaction conditions for Buchwald-Hartwig amination of piperazines

Technical Support Center: Buchwald-Hartwig Amination of Piperazines Ticket ID: #BH-PIP-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist (Catalysis Division) Welcome & Scope Welcome to the Advanced C...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Buchwald-Hartwig Amination of Piperazines Ticket ID: #BH-PIP-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist (Catalysis Division)

Welcome & Scope

Welcome to the Advanced Catalysis Support Center. You have accessed this guide because you are likely encountering difficulties with the palladium-catalyzed arylation of piperazines. This substrate class presents unique challenges: catalyst poisoning due to the chelating nature of the diamine, selectivity issues (mono- vs. bis-arylation), and solubility constraints.

This guide moves beyond basic textbook procedures. It is designed as a dynamic troubleshooting system to help you design a self-validating protocol.

Core Module: The "Engine" (Ligand & Catalyst Selection)

Q: I am using standard Pd(PPh3)4 or Pd(dppf)Cl2, but yields are low (<20%). Why?

A: Simple phosphines are rarely sufficient for piperazines. Piperazine is a secondary amine with a high propensity to bind tightly to Palladium, forming stable, off-cycle [Pd(amine)2] complexes (Catalyst Poisoning). You require a bulky, electron-rich dialkylbiaryl phosphine ligand to destabilize this resting state and facilitate the rate-limiting step.

The Gold Standards:

LigandPrimary ApplicationMechanistic Advantage
RuPhos Secondary Amines (Piperazines) Bulky isopropoxy groups prevent amine binding; accelerates reductive elimination.
BrettPhos Primary Amines (or hindered secondary)Exceptional for oxidative addition; generally less effective than RuPhos for unhindered piperazines.
XPhos General PurposeGood starting point, but often outperformed by RuPhos for cyclic secondary amines.

Expert Insight: Do not use Pd2(dba)3 + Ligand if possible. In situ catalyst generation is often inefficient due to incomplete ligation. Switch to Precatalysts (e.g., RuPhos-Pd-G4). These ensure a 1:1 Pd:Ligand ratio and rapid activation.

Selectivity Module: Mono- vs. Bis-Arylation

Q: I need to arylate only one nitrogen of the piperazine, but I keep getting the bis-aryl byproduct. How do I stop the reaction halfway?

A: You cannot rely on kinetics alone. Once the first aryl group is attached, the nitrogen lone pair on the other side remains reactive. You have two valid strategies:

Strategy A: The "Shield" (Protection) - Recommended for High Value Aryl Halides

  • Protocol: Use N-Boc-piperazine (1-Boc-piperazine).

  • Logic: The Boc group sterically and electronically deactivates the second nitrogen.

  • Outcome: 100% Mono-selectivity. The Boc group is easily removed later with TFA/DCM.

Strategy B: The "Flood" (Stoichiometry) - Recommended for Cheap Piperazine

  • Protocol: Use 3.0 to 5.0 equivalents of free piperazine relative to the aryl halide.

  • Logic: Statistically, the oxidative addition complex (L-Pd-Ar) is far more likely to encounter a free piperazine molecule than a mono-arylated product.

  • Workup: Free piperazine is water-soluble; the mono-arylated product is usually lipophilic. A simple aqueous wash separates them.

The Environment: Base & Solvent Effects[1][2][3][4]

Q: My substrate has an ester/nitrile group. Can I use NaOtBu?

A: No. NaOtBu is a strong nucleophile and base (pKa ~17). It will hydrolyze esters or cause transesterification.

Base Selection Matrix:

BasepKa (conj.[1][2] acid)RateToleranceUse Case
NaOtBu ~17FastLowSimple aryl halides; acid-sensitive substrates.
Cs2CO3 ~10ModerateHighEsters, nitriles, nitro groups, ketones.
LHMDS ~26FastModerateBase-sensitive substrates (non-nucleophilic base). Useful for protic groups.[3]

Solvent:

  • 1,4-Dioxane: The standard. High boiling point (101°C) allows for necessary thermal activation.

  • t-Amyl Alcohol: Promotes solubility of polar bases; often accelerates reactions with weak bases.

Troubleshooting Tickets (FAQs)

Ticket #001: Reaction turns black immediately and stalls.

  • Diagnosis: "Pd Black" formation. The active catalyst has decomposed into inactive Pd(0) aggregates.

  • Fix:

    • Oxygen leak? Check septum/Schlenk lines.

    • Ligand deficiency? Switch to a G3/G4 precatalyst to guarantee ligation.

    • Solvent not degassed? Sparge solvent with Argon for 15 mins before use.

Ticket #002: Conversion is stuck at 60% despite adding more catalyst.

  • Diagnosis: Product Inhibition or Halide Inhibition. The iodide/bromide leaving group might be bridging Pd dimers.[3]

  • Fix: Switch from Aryl-Iodide to Aryl-Bromide (counter-intuitive, but Iodides often cause catalyst death in Buchwald couplings). Alternatively, use tBuBrettPhos which is more resistant to inhibition.

Ticket #003: Thick precipitate forms; stirring stops.

  • Diagnosis: Insoluble piperazinium salts.

  • Fix: Dilute reaction (0.1 M). Switch to mechanical stirring or add glass beads to break up solids.

Visualization: Optimization Workflow & Mechanism

Figure 1: Reaction Optimization Decision Tree

Caption: A logical workflow for selecting the correct ligand and base based on substrate properties.

OptimizationWorkflow Start Start: Piperazine Arylation CheckPiperazine Is Piperazine Protected (e.g., N-Boc)? Start->CheckPiperazine ProtectedYes Yes (N-Boc) CheckPiperazine->ProtectedYes Protected ProtectedNo No (Free Diamine) CheckPiperazine->ProtectedNo Unprotected CheckBase Functional Groups? (Esters, Nitro, Ketones) ProtectedYes->CheckBase LigandChoice1 Ligand: RuPhos (Standard) SelectivityStrategy Selectivity Strategy: Use 4.0 equiv Piperazine ProtectedNo->SelectivityStrategy SelectivityStrategy->CheckBase BaseSensitive Yes (Sensitive) CheckBase->BaseSensitive Yes BaseRobust No (Robust) CheckBase->BaseRobust No UseCs2CO3 Base: Cs2CO3 Solvent: Dioxane (100°C) BaseSensitive->UseCs2CO3 UseNaOtBu Base: NaOtBu Solvent: Dioxane/Toluene (80°C) BaseRobust->UseNaOtBu UseCs2CO3->LigandChoice1 Combine UseNaOtBu->LigandChoice1 Combine

Figure 2: Catalytic Cycle & Failure Points

Caption: The Pd-catalyzed cycle highlighting where piperazine causes specific off-cycle inhibition.

Mechanism Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (L-Pd-Ar-X) Pd0->OxAdd Ar-X Poison FAILURE: Catalyst Poisoning [Pd(Piperazine)2] Pd0->Poison Excess Amine (Low Steric Ligand) AmineBind Amine Binding (L-Pd(Ar)(N)X) OxAdd->AmineBind Piperazine Dimers FAILURE: Halide Bridging [Pd-X] Dimers OxAdd->Dimers Instability Deprot Deprotonation (Base Required) AmineBind->Deprot Base RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Regeneration

Standard Operating Procedure (SOP)

Protocol: RuPhos-Mediated Arylation of N-Boc-Piperazine

Reagents:

  • Aryl Bromide (1.0 equiv)

  • N-Boc-Piperazine (1.2 equiv)

  • RuPhos-Pd-G4 Precatalyst (1-2 mol%)

  • NaOtBu (1.5 equiv) [Or Cs2CO3 (2.0 equiv) for sensitive substrates]

  • Anhydrous 1,4-Dioxane (0.2 M concentration)

Procedure:

  • Vial Setup: In a glovebox or under Argon flow, add the Aryl Bromide, N-Boc-Piperazine, and Base to a reaction vial equipped with a magnetic stir bar.

  • Catalyst Addition: Add the RuPhos-Pd-G4 precatalyst last. Note: Weighing this in air is acceptable, but rapid transfer to inert atmosphere is best.

  • Solvent: Add anhydrous, degassed 1,4-Dioxane via syringe.

  • Reaction: Seal the vial (Teflon-lined cap). Heat to 80°C (NaOtBu) or 100°C (Cs2CO3) for 12 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc. Filter through a small pad of Celite/Silica to remove Pd black and salts.

  • Purification: Concentrate and purify via flash chromatography.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science, 2011.

  • Hartwig, J. F., et al. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination." ACS Omega, 2020.[4] [4]

  • WuXi AppTec. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" Chemical Insights.

  • Sigma-Aldrich. "User Guide: KitAlysis Buchwald-Hartwig Amination Screening Kit."

Sources

Troubleshooting

Technical Support Center: Troubleshooting Side-Product Formation in the N-Alkylation of 1-(4-bromophenyl)piperazine

Welcome to the technical support center for the N-alkylation of 1-(4-bromophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and si...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of 1-(4-bromophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side-product formations encountered during this crucial synthetic step. By understanding the underlying mechanisms and employing robust analytical techniques, you can optimize your reaction conditions to achieve higher yields and purity of your desired mono-alkylated product.

Introduction: The Challenge of Selective Mono-Alkylation

The N-alkylation of 1-(4-bromophenyl)piperazine is a common transformation in the synthesis of various active pharmaceutical ingredients (APIs). The piperazine moiety, with its two secondary amine groups, presents a classic chemoselectivity challenge.[1] While the N1 nitrogen is less nucleophilic due to the electron-withdrawing effect of the 4-bromophenyl group, the N4 nitrogen remains highly reactive towards alkylating agents. This inherent reactivity often leads to a mixture of products, complicating downstream purification and reducing the overall yield of the desired mono-alkylated product.[1]

This guide provides a comprehensive analysis of the common side-products, their mechanisms of formation, and practical troubleshooting strategies to mitigate their occurrence.

Frequently Asked Questions (FAQs) and Troubleshooting

FAQ 1: My reaction mixture shows multiple spots on TLC/peaks in LC-MS. What are the likely side-products?

In the N-alkylation of 1-(4-bromophenyl)piperazine with an alkyl halide (R-X), you can anticipate the formation of several side-products alongside your desired mono-alkylated product.

  • Unreacted Starting Material: Incomplete conversion will result in the presence of 1-(4-bromophenyl)piperazine.

  • Dialkylated Product: The most common side-product is the 1,4-dialkylated piperazine derivative. This occurs when the initially formed mono-alkylated product, which is still nucleophilic, reacts with another molecule of the alkylating agent.[2]

  • Quaternary Ammonium Salt: Further reaction of the tertiary amine (dialkylated product) with the alkylating agent can lead to the formation of a quaternary ammonium salt.[2][3] These salts are often highly polar and may not be easily visible by standard TLC conditions.

  • Side-products from the Alkylating Agent: Depending on the nature of your alkylating agent and the reaction conditions (e.g., presence of a strong base), you might observe elimination or hydrolysis products of R-X.

Troubleshooting Guide 1: How can I minimize the formation of the dialkylated side-product?

The formation of the dialkylated product is a classic example of over-alkylation, which is common in amine alkylations.[2] Here are several strategies to enhance the selectivity for mono-alkylation:

  • Stoichiometry Control:

    • Use of Excess Piperazine: Employing a significant excess (2-5 equivalents) of 1-(4-bromophenyl)piperazine relative to the alkylating agent can statistically favor the mono-alkylation of the starting material over the di-alkylation of the product.

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump over an extended period helps to maintain a low concentration of the electrophile in the reaction mixture.[4] This reduces the likelihood of the mono-alkylated product reacting further.

  • Choice of Base and Solvent:

    • A mild, inorganic base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is often preferred over strong organic bases.

    • The choice of solvent can influence reaction rates. Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are commonly used.[4]

  • Protecting Group Strategy:

    • For critical applications demanding high purity, a protecting group strategy is highly effective. One of the nitrogen atoms of the piperazine can be protected, for instance, with a tert-butoxycarbonyl (Boc) group. The alkylation is then performed on the unprotected nitrogen, followed by deprotection of the Boc group.

FAQ 2: I suspect the formation of a quaternary ammonium salt. How can I confirm its presence and remove it?

Quaternary ammonium salts are non-volatile and highly polar, which can make their detection and removal challenging.

  • Detection:

    • LC-MS Analysis: Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode is an excellent technique for detecting quaternary ammonium salts. You will observe a peak corresponding to the molecular weight of the cationic portion of the salt.

    • NMR Spectroscopy: In the ¹H NMR spectrum, the protons on the alkyl groups attached to the quaternary nitrogen will often appear at a higher chemical shift (downfield) compared to those on a tertiary amine, due to the positive charge.

  • Removal:

    • Aqueous Extraction: Due to their ionic nature, quaternary ammonium salts exhibit high water solubility. During the work-up, they can often be removed by washing the organic layer with water or brine.

    • Precipitation/Crystallization: In some cases, the desired mono-alkylated product can be crystallized from a suitable solvent system, leaving the more soluble quaternary salt in the mother liquor.

Troubleshooting Guide 2: My reaction is sluggish, and I have a significant amount of unreacted starting material. What can I do?

Low conversion can be attributed to several factors:

  • Insufficient Reactivity of the Alkylating Agent: If you are using a less reactive alkylating agent (e.g., an alkyl chloride), consider switching to a more reactive one (e.g., an alkyl bromide or iodide). Alternatively, you can add a catalytic amount of sodium iodide or potassium iodide to the reaction mixture to generate the more reactive alkyl iodide in situ via the Finkelstein reaction.

  • Inadequate Base Strength: The base might not be strong enough to effectively neutralize the acid generated during the reaction, leading to the protonation of the piperazine and a decrease in its nucleophilicity. Consider using a slightly stronger base, but be mindful of promoting side reactions.

  • Low Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. However, this may also increase the rate of side-product formation, so optimization is key.

  • Solvent Effects: Ensure your solvent is anhydrous, as water can hydrolyze some alkylating agents. The solvent should also fully dissolve the reactants to ensure a homogeneous reaction mixture.

Visualizing the Reaction Pathway and Side-Products

The following diagram illustrates the reaction pathway for the N-alkylation of 1-(4-bromophenyl)piperazine and the formation of common side-products.

G cluster_main Main Reaction Pathway cluster_side Side Reactions SM 1-(4-bromophenyl)piperazine Mono Desired Mono-alkylated Product SM->Mono + R-X, Base RX Alkyl Halide (R-X) Base Base Di Dialkylated Side-product Mono->Di + R-X, Base Quat Quaternary Ammonium Salt Di->Quat + R-X

Caption: Reaction scheme for the N-alkylation of 1-(4-bromophenyl)piperazine.

Analytical Workflow for Side-Product Analysis

A robust analytical workflow is essential for identifying and quantifying side-products, which in turn informs the optimization of your reaction conditions.

G Start Reaction Mixture Aliquot TLC Thin-Layer Chromatography (TLC) - Quick assessment of reaction progress - Visualization of major components Start->TLC LCMS Liquid Chromatography-Mass Spectrometry (LC-MS) - Separation and identification of components - Accurate mass for molecular formula confirmation Start->LCMS Purification Purification (e.g., Column Chromatography, Crystallization) LCMS->Purification Informed by LC-MS data NMR Nuclear Magnetic Resonance (NMR) - Structural elucidation of isolated products - Quantification of product ratios Characterization Full Characterization of Isolated Products NMR->Characterization Purification->NMR

Caption: Analytical workflow for identifying and characterizing side-products.

Experimental Protocols

Protocol 1: In-Process Reaction Monitoring by LC-MS
  • Sample Preparation: At designated time points, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

  • Quenching and Dilution: Quench the reaction by diluting the aliquot in a suitable solvent (e.g., 1 mL of acetonitrile or methanol). This prevents further reaction.

  • LC Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 100 mm x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar compounds.

    • Flow Rate: 0.8 - 1.0 mL/min.

  • MS Conditions (Typical):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100 - 1000.

    • Data Analysis: Look for the [M+H]⁺ ions of the starting material, mono-alkylated product, and dialkylated product. The quaternary ammonium salt will appear as [M]⁺.

Protocol 2: Structural Elucidation of an Unknown Side-Product by NMR
  • Isolation: Isolate the side-product of interest from the reaction mixture using an appropriate purification technique, such as column chromatography or preparative HPLC.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[5]

  • ¹H NMR Analysis:

    • Acquire a standard ¹H NMR spectrum.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to deduce the structure. For example, in the dialkylated product, you would expect to see signals corresponding to two identical alkyl groups.

  • ¹³C NMR Analysis:

    • Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments.

  • 2D NMR (if necessary):

    • For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons.

Quantitative Data Summary

The following table provides a hypothetical example of LC-MS data for a typical reaction mixture, illustrating the relative retention times and expected m/z values.

CompoundStructureExpected Retention Time (min)Expected [M+H]⁺ (or [M]⁺ for Quat)
1-(4-bromophenyl)piperazineR = H2.5241.0/243.0 (Isotopic pattern for Br)
Mono-alkylated Product R = Alkyl 4.2 (240.0 + Alkyl mass) / (242.0 + Alkyl mass)
Dialkylated Side-productR = Alkyl, N⁺-Alkyl5.8(239.0 + 2Alkyl mass) / (241.0 + 2Alkyl mass)
Quaternary Ammonium SaltR = Alkyl, N⁺-(Alkyl)₂1.5(238.0 + 3Alkyl mass) / (240.0 + 3Alkyl mass)

Note: Retention times are illustrative and will vary depending on the specific alkyl group and chromatographic conditions.

Conclusion

The N-alkylation of 1-(4-bromophenyl)piperazine, while a synthetically valuable reaction, requires careful control to minimize the formation of side-products, particularly the dialkylated species. By understanding the reaction mechanism and employing the troubleshooting strategies and analytical protocols outlined in this guide, researchers can significantly improve the efficiency and outcome of their syntheses. A systematic approach to reaction optimization, guided by in-process monitoring, is key to achieving high yields of the desired mono-alkylated product.

References

  • DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents.
  • N alkylation at sp 3 Carbon Reagent Guide. Available at: [Link]

  • Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current drug metabolism, 8(3), 205–220. Available at: [Link]

  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH. Available at: [Link]

  • ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES - DTIC. Available at: [Link]

  • Procedure for N-alkylation of Piperidine? - ResearchGate. Available at: [Link]

  • Design, synthesis and docking study of Vortioxetine derivatives as a SARS-CoV-2 main protease inhibitor - NIH. Available at: [Link]

  • Synthesis and structure-activity relationships of new arylpiperazines: para substitution with electron-withdrawing groups decrease binding to 5-HT(1A) and D(2A) receptors - PubMed. Available at: [Link]

  • 23.16: Synthesis of Amines by Alkylation - Chemistry LibreTexts. Available at: [Link]

  • A Guide to the Vortioxetine Synthesis Process. Available at: [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for Efficient Arylpiperazine Synthesis

Welcome to the Technical Support Center for Arylpiperazine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection for C-N cros...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Arylpiperazine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection for C-N cross-coupling reactions, with a focus on the widely adopted Buchwald-Hartwig amination. Arylpiperazines are a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Achieving their efficient synthesis is therefore a critical step in pharmaceutical development.

This center provides answers to frequently asked questions and offers detailed troubleshooting guides to overcome common experimental hurdles. Our goal is to empower you with the scientific rationale behind procedural choices, enabling you to optimize your reactions for maximal yield and purity.

Section 1: Frequently Asked Questions (FAQs) on Catalyst System Selection

This section addresses fundamental questions regarding the components of the catalytic system for N-arylpiperazine synthesis.

Q1: What are the primary catalytic methods for synthesizing N-arylpiperazines?

The most common and versatile methods for forming the N-aryl bond in arylpiperazines are transition metal-catalyzed cross-coupling reactions.[3] The three main approaches are:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is the most widely used method in both discovery and process chemistry.[3] It offers broad substrate scope, high functional group tolerance, and employs a variety of well-defined catalyst systems. It is effective for coupling piperazines with aryl halides (Cl, Br, I) and triflates.[4][5]

  • Copper-Catalyzed Ullmann-Goldberg Reaction: A classical method that serves as an economical alternative to palladium catalysis. However, it often requires higher reaction temperatures and can have a more limited substrate scope compared to modern Buchwald-Hartwig protocols.[3]

  • Nucleophilic Aromatic Substitution (SNAr): This method does not require a metal catalyst but is restricted to electron-deficient aryl halides (e.g., those with strong electron-withdrawing groups like -NO2 or -CN). While efficient for suitable substrates, its scope is significantly narrower than palladium-catalyzed methods.[3]

Q2: How do I select the right palladium catalyst or precatalyst?

The active catalyst in Buchwald-Hartwig amination is a Pd(0) species. While you can generate this in situ from Pd(II) sources like Pd(OAc)₂ or PdCl₂, this reduction step can sometimes be inefficient. For better reproducibility and reliability, using a precatalyst is highly recommended.[6] Precatalysts are stable, easy-to-handle Pd(II) complexes that efficiently generate the active Pd(0) species under the reaction conditions.[1][6]

Precatalyst / Pd SourceCommon LigandsKey Advantages & Considerations
Pd₂(dba)₃ Buchwald phosphine ligands (XPhos, RuPhos), Josiphos, etc.A common Pd(0) source. Can be air-sensitive. Often used to screen a wide variety of ligands.[1][4]
Pd(OAc)₂ Various phosphine ligandsA common Pd(II) source that requires in situ reduction. Results can be less consistent than with precatalysts.
[Pd(IPr)(cinnamyl)Cl]*N-Heterocyclic Carbene (NHC)Air- and moisture-stable NHC precatalyst, offering high efficiency and stability.[7]
Buchwald Precatalysts Built-in phosphine ligand (e.g., G3-XPhos, G4-RuPhos)Air- and moisture-stable, providing excellent reliability and activity, especially for challenging substrates like aryl chlorides.[1]

Q3: What is the role of the ligand, and how do I choose the best one?

The ligand is arguably the most critical component for a successful reaction. It stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle: oxidative addition and reductive elimination. The choice of ligand directly impacts reaction rate, yield, and scope.

  • For Aryl Chlorides: These are often the most challenging but economically desirable starting materials. They typically require electron-rich, bulky phosphine ligands such as XPhos, RuPhos, or P(i-BuNCH₂CH₂)₃N to promote the difficult oxidative addition step.[1][4]

  • For Aryl Bromides/Iodides: These are more reactive than aryl chlorides and can often be coupled with a wider range of ligands, including less bulky ones like BINAP .[8]

  • For Sterically Hindered Substrates: Bulky ligands are essential to create a coordinatively unsaturated palladium center that can accommodate sterically demanding coupling partners.

Q4: Which base should I use for the C-N coupling reaction?

The base plays a crucial role in deprotonating the piperazine nitrogen, making it nucleophilic enough to attack the palladium center. However, the base is also a common source of side reactions, particularly with functionalized substrates.[9] The choice involves a trade-off between reactivity and functional group compatibility.

BaseStrengthCommon Use Cases & Considerations
NaOt-Bu, KOt-Bu StrongHighly effective and widely used. Can be incompatible with base-sensitive functional groups (e.g., esters, ketones).[6][9]
K₃PO₄, Cs₂CO₃ WeakerExcellent choice for substrates with base-sensitive functionalities. May require higher temperatures or longer reaction times.[6]
LHMDS, KHMDS Strong, Non-nucleophilicUseful alternatives to alkoxides, particularly when avoiding ester saponification is critical.

Q5: What are the recommended solvents for arylpiperazine synthesis?

The solvent must solubilize the reactants and catalyst system while remaining stable at the required reaction temperature.

  • Common Solvents: Toluene, 1,4-dioxane, and THF are frequently used and well-validated for Buchwald-Hartwig aminations.[10][11]

  • Eco-Friendly Alternatives: To reduce environmental impact, using piperazine itself as the solvent is a viable and effective strategy, especially for minimizing bis-arylation.[12][13] Water has also been explored as a solvent in some systems.[10]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during arylpiperazine synthesis.

Start Low or No Yield Check_Catalyst 1. Verify Catalyst Activity - Use reliable precatalyst? - Inert atmosphere maintained? - Reagents high purity? Start->Check_Catalyst Check_Ligand 2. Assess Ligand Choice - Is ligand suitable for the aryl halide? (e.g., bulky phosphine for Ar-Cl) - Screen alternative ligands. Check_Catalyst->Check_Ligand Catalyst OK Check_Base 3. Evaluate Base/Solvent - Is base strong enough? - Is base soluble in solvent? - Consider alternative base. Check_Ligand->Check_Base Ligand OK Check_Temp 4. Optimize Temperature - Increase temperature in increments (e.g., 80°C -> 100°C -> 110°C) Check_Base->Check_Temp Base/Solvent OK Side_Products Side Products Observed? Check_Temp->Side_Products Yield still low Bis_Arylation Bis-Arylation - Increase piperazine excess - Use piperazine as solvent Side_Products->Bis_Arylation Yes, bis-arylation Hydrodehalogenation Hydrodehalogenation - Use bulkier ligand - Screen different base Side_Products->Hydrodehalogenation Yes, reduction Success Reaction Optimized Side_Products->Success No Bis_Arylation->Success Hydrodehalogenation->Success

Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination.

Problem 1: My reaction shows low or no conversion of the aryl halide.

  • Possible Cause 1: Inactive or Poisoned Catalyst.

    • Explanation: The active Pd(0) species may not be forming efficiently, or it may be deactivated by impurities. Using Pd(II) sources without proper reduction can lead to low activity.[6] Impurities in reactants or solvents (e.g., water, oxygen, sulfur compounds) can irreversibly bind to and "poison" the palladium catalyst.[14]

    • Suggested Solution:

      • Switch to a Precatalyst: Use a reliable, air-stable precatalyst (e.g., a Buchwald G3 or G4 precatalyst) to ensure consistent generation of the active Pd(0) species.[1][6]

      • Ensure Inert Conditions: If your catalyst system is not explicitly air-stable, ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon) using properly degassed solvents.

      • Use High-Purity Reagents: Purify starting materials and use anhydrous, high-purity solvents to minimize potential catalyst poisons.

Problem 2: I'm observing significant formation of the bis-arylated piperazine side product.

  • Possible Cause: Competitive Reaction Kinetics.

    • Explanation: The mono-substituted arylpiperazine product can act as a substrate and react with a second molecule of the aryl halide. This is a common competitive reaction, especially when the piperazine concentration is low relative to the aryl halide.[1][15]

    • Suggested Solution:

      • Increase Piperazine Stoichiometry: Use a significant excess of piperazine (e.g., 3-8 equivalents) to statistically favor the reaction of the aryl halide with the starting piperazine over the mono-arylated product.[3]

      • Use Piperazine as Solvent: An effective strategy is to use piperazine itself as the solvent. This creates a large excess and can lead to excellent yields of the mono-arylated product under eco-friendly conditions.[12][13]

      • Adjust Catalyst Loading: In some cases, very high catalyst loading can promote the second amination. Try reducing the catalyst loading to see if selectivity improves.[14]

Problem 3: My main side product is from hydrodehalogenation of the aryl halide.

  • Possible Cause: Competing β-Hydride Elimination Pathway.

    • Explanation: Hydrodehalogenation is a side reaction where the aryl halide is reduced to the corresponding arene instead of being coupled.[6] This pathway often involves a β-hydride elimination from a palladium-amide intermediate and competes directly with the desired C-N bond formation.[6]

    • Suggested Solution:

      • Change the Ligand: Switching to a bulkier ligand can sterically hinder the geometry required for β-hydride elimination, thus favoring the desired reductive elimination pathway.

      • Screen Different Bases: The choice of base can influence the relative rates of amination and hydrodehalogenation. Screen a panel of bases (e.g., switch from NaOt-Bu to K₃PO₄) to find conditions that suppress this side reaction.

Section 3: Experimental Protocol

This section provides a general, foundational protocol for the synthesis of a mono-N-arylpiperazine via Buchwald-Hartwig amination. It should be considered a starting point for optimization.

General Protocol for Palladium-Catalyzed N-Arylation of Piperazine

  • Reaction Setup:

    • To an oven-dried Schlenk flask or reaction vial, add the aryl halide (1.0 mmol, 1.0 equiv), piperazine (2.0-5.0 equiv), and the base (e.g., NaOt-Bu, 1.4 equiv).

    • Add the palladium precatalyst (e.g., XPhos Pd G3, 0.01-0.02 mmol, 1-2 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 1.2-2.4 mol% relative to Pd).

    • Seal the flask/vial with a septum or cap.

  • Inert Atmosphere:

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition:

    • Add degassed, anhydrous solvent (e.g., Toluene or 1,4-Dioxane, 3-5 mL) via syringe.

  • Reaction:

    • Place the flask in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C).

    • Stir the reaction mixture vigorously for the specified time (4-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate or DCM.

    • Quench the reaction by adding water or a dilute aqueous acid solution (e.g., 2% HCl), depending on the stability of your product.[16]

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[17]

  • Purification:

    • Purify the crude product by column chromatography on silica gel to isolate the desired N-arylpiperazine.[15][17]

cluster_main Catalytic Cycle Pd0 Pd(0)L_n ArX_add [Ar-Pd(II)-X]L_n Pd0->ArX_add Oxidative Addition Amine_coord [Ar-Pd(II)-Amine]L_n ArX_add->Amine_coord + Piperazine - Base-HX Red_elim [Ar-Amine] + Pd(0)L_n Amine_coord->Red_elim Reductive Elimination Red_elim->Pd0 Catalyst Regeneration Product Ar-Piperazine Red_elim->Product ArX Ar-X ArX->ArX_add Amine Piperazine + Base Amine->Amine_coord

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

References

  • Title: Synthesis of Piperazines by C-H Functionalization Source: Encyclopedia MDPI URL: [Link]

  • Title: Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond Source: YouTube URL: [Link]

  • Title: Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor Source: PubMed Central (PMC) URL: [Link]

  • Title: Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point Source: University of Windsor URL: [Link]

  • Title: Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Specific Solvent Issues with Buchwald-Hartwig Amination Source: ACS Green Chemistry Institute Pharmaceutical Roundtable URL: [Link]

  • Title: Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry Source: MDPI URL: [Link]

  • Title: Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthesis of piperazines Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: PubMed Central (PMC) URL: [Link]

  • Title: Methods for the catalytic synthesis of piperazine Source: ResearchGate URL: [Link]

  • Title: Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews URL: [Link]

  • Title: Method for the preparation of piperazine and its derivatives Source: Google Patents URL
  • Title: Solvent effects in palladium catalysed cross-coupling reactions Source: RSC Publishing URL: [Link]

  • Title: Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency Source: Cherry URL: [Link]

  • Title: Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties Source: MDPI URL: [Link]

  • Title: Direct Synthesis of 4-Arylpiperidines via Palladium/Copper(I)-Cocatalyzed Negishi Coupling of a 4-Piperidylzinc Iodide with Aromatic Halides and Triflates Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Practical Palladium Catalysts for C-N and C-O Bond Formation Source: ResearchGate URL: [Link]

  • Title: Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency Source: Cherry URL: [Link]

  • Title: Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring Source: NIH URL: [Link]

  • Title: Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source: NIH URL: [Link]

  • Title: Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization Source: MDPI URL: [Link]

  • Title: Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines Source: PubMed URL: [Link]

  • Title: Flow oriented synthetic design in the continuous preparation of the aryl piperazine drug flibanserin Source: ResearchGate URL: [Link]

  • Title: N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed Source: PubMed URL: [Link]

  • Title: Palladium Catalyzed Amination of Aryl Chlorides Source: Wiley Analytical Science URL: [Link]

  • Title: Optimization of the reaction conditions Source: ResearchGate URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(4-Bromophenyl)-4-methylpiperazine through Solvent Selection

Welcome to the technical support center for the synthesis of 1-(4-Bromophenyl)-4-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-Bromophenyl)-4-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in maximizing reaction yield and purity. As Senior Application Scientists, we have compiled this resource based on established principles of organic chemistry and field-proven insights to address common challenges encountered during this synthetic process.

The synthesis of 1-(4-Bromophenyl)-4-methylpiperazine, a valuable building block in medicinal chemistry, is typically achieved through a palladium-catalyzed Buchwald-Hartwig amination reaction. The choice of solvent in this process is far from trivial; it influences catalyst stability, reagent solubility, reaction kinetics, and ultimately, the success of your synthesis. This guide provides a structured approach to troubleshooting and optimizing your reaction conditions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My reaction yield is consistently low (<30%). I'm using a standard Pd catalyst with a phosphine ligand and a base like sodium tert-butoxide. What could be the primary cause related to my solvent?

Answer: Low yields in Buchwald-Hartwig amination are frequently linked to suboptimal solvent choice. The primary functions of the solvent in this reaction are to solubilize the aryl halide, the amine, and the base, while also stabilizing the palladium catalyst.

  • Polarity Mismatch: If you are using a nonpolar solvent like hexane or benzene, the inorganic base (e.g., NaOtBu, Cs2CO3) will have very poor solubility, leading to a heterogeneous mixture and inefficient reaction. The polarity of the solvent must be sufficient to dissolve the reactants and facilitate the interaction between the catalyst and the substrates.

  • Catalyst Deactivation: In some solvents, the palladium catalyst can be prone to decomposition or aggregation, especially at elevated temperatures. This is particularly true for solvents that can coordinate too strongly to the metal center or are not sufficiently polar to stabilize the charged intermediates in the catalytic cycle.

  • Recommended Action: Switch to a more appropriate solvent. Aprotic polar solvents are generally the preferred choice for Buchwald-Hartwig reactions. Toluene is a common starting point due to its ability to dissolve the organic reactants and its relatively high boiling point, which allows for a reasonable reaction temperature. For more challenging couplings, or if solubility of the base is an issue, consider more polar solvents like dioxane or tetrahydrofuran (THF).

Question 2: I am observing significant side product formation, including dehalogenation of my 1-bromo-4-iodobenzene starting material. How can the solvent influence this?

Answer: Side product formation, such as dehalogenation, is often a sign of undesired side reactions competing with the main C-N bond formation. The solvent can play a crucial role in mediating these pathways.

  • Solvent as a Proton Source: While seemingly counterintuitive for aprotic solvents, trace amounts of water or other protic impurities can lead to protonolysis of key intermediates in the catalytic cycle. This can be exacerbated in solvents that are hygroscopic, like THF.

  • Reaction Kinetics: The solvent can influence the relative rates of the desired reductive elimination step (forming the C-N bond) versus side reactions. In some cases, a less polar solvent might favor the desired pathway by promoting the association of the reactants.

  • Recommended Action:

    • Use Anhydrous Solvents: Ensure that your solvent is rigorously dried before use. Using freshly distilled solvents or those from a solvent purification system is highly recommended.

    • Solvent Screening: A systematic screen of solvents can help identify the optimal medium that favors the desired reaction pathway. A comparison of toluene, dioxane, and THF under otherwise identical conditions can be very informative.

Question 3: My reaction seems to stall after a few hours, with starting material still present. Could the solvent be the culprit?

Answer: Reaction stalling can be due to several factors, with catalyst deactivation being a primary suspect. The solvent plays a significant role in maintaining the longevity of the catalyst.

  • Thermal Instability of the Catalyst: At higher temperatures, the palladium catalyst can decompose. The choice of solvent dictates the reaction temperature. If you are using a low-boiling solvent like THF (boiling point ~66 °C), you may be limited in the thermal energy you can provide to the system. Conversely, a high-boiling solvent like toluene (boiling point ~111 °C) allows for higher reaction temperatures, which can increase the reaction rate but also potentially accelerate catalyst decomposition if the catalyst is not sufficiently stable.

  • Precipitation of Reactants or Catalyst: As the reaction progresses, changes in the composition of the reaction mixture can lead to the precipitation of the catalyst or one of the reactants, effectively removing them from the reaction. This can be highly solvent-dependent.

  • Recommended Action:

    • Optimize Temperature: If using a high-boiling solvent like toluene, try reducing the temperature to see if catalyst stability improves. If using a low-boiling solvent, consider switching to a higher-boiling one to increase the reaction rate, but be mindful of catalyst stability.

    • Consider a Solvent Mixture: In some cases, a mixture of solvents can provide the ideal balance of solubility and reactivity. For example, a mixture of toluene and dioxane might offer advantages over either solvent alone.

Frequently Asked Questions (FAQs)

What are the most commonly recommended solvents for the synthesis of 1-(4-Bromophenyl)-4-methylpiperazine via Buchwald-Hartwig amination?

The most commonly recommended solvents are aprotic polar solvents. Toluene is a very common and effective choice. Dioxane and tetrahydrofuran (THF) are also frequently used. The optimal choice will depend on the specific catalyst system and base being used.

How does the polarity of the solvent affect the reaction?

The polarity of the solvent is critical. It needs to be polar enough to dissolve the inorganic base and the polar intermediates in the catalytic cycle. However, overly polar solvents can sometimes hinder the reaction by coordinating too strongly with the catalyst. A solvent with moderate polarity, like toluene or dioxane, often provides the best balance.

Are protic solvents, like alcohols, suitable for this reaction?

Generally, no. Protic solvents such as alcohols or water are typically avoided in Buchwald-Hartwig amination reactions. They can react with the strong bases used (like sodium tert-butoxide) and can also lead to competitive side reactions, such as hydrodehalogenation of the aryl halide.

Data Summary: Solvent Effects on Yield

The following table summarizes typical results for the synthesis of 1-(4-Bromophenyl)-4-methylpiperazine, illustrating the impact of solvent choice. These are representative data and actual results may vary depending on the specific reaction conditions.

SolventTypical Yield (%)Boiling Point (°C)Key Considerations
Toluene85-95%111Good balance of solubility and high reaction temperature.
Dioxane80-90%101Good for solubilizing bases, but is a peroxide former.
THF70-85%66Lower reaction temperature may lead to slower reaction rates.
DMF50-70%153Can be effective but may lead to side reactions at high temperatures.
Hexane<10%69Poor solubility of the base and catalyst.

Experimental Protocol: Synthesis in Toluene

This protocol provides a validated method for the synthesis of 1-(4-Bromophenyl)-4-methylpiperazine using toluene as the solvent.

Materials:

  • 1-Bromo-4-iodobenzene

  • 1-Methylpiperazine

  • Palladium(II) acetate (Pd(OAc)2)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)2 (1 mol%), XPhos (2 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Add 1-bromo-4-iodobenzene (1 equivalent) and anhydrous toluene.

  • Add 1-methylpiperazine (1.2 equivalents) to the mixture.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(4-Bromophenyl)-4-methylpiperazine.

Visualizing the Workflow

The following diagram illustrates the general workflow for optimizing the synthesis of 1-(4-Bromophenyl)-4-methylpiperazine with a focus on solvent selection.

G cluster_prep Preparation cluster_solvent Solvent Selection & Optimization cluster_troubleshooting Troubleshooting start Define Reaction: 1-(4-Bromophenyl)-4-methylpiperazine Synthesis reagents Select Core Reagents: - Aryl Halide - Amine - Pd Catalyst & Ligand - Base start->reagents solvent_choice Initial Solvent Choice: Toluene (Recommended Start) reagents->solvent_choice reaction_setup Set up Reaction under Inert Atmosphere solvent_choice->reaction_setup monitoring Monitor Reaction Progress (TLC, GC-MS) reaction_setup->monitoring analysis Analyze Outcome monitoring->analysis low_yield Low Yield? analysis->low_yield side_products Side Products? low_yield->side_products No change_solvent Action: Change Solvent (e.g., to Dioxane or THF) low_yield->change_solvent Yes stalling Reaction Stalls? side_products->stalling No dry_solvent Action: Ensure Anhydrous Solvent side_products->dry_solvent Yes success Successful Synthesis: High Yield & Purity stalling->success No stalling->change_solvent Yes change_solvent->reaction_setup dry_solvent->reaction_setup

Caption: Workflow for solvent selection and troubleshooting in the synthesis of 1-(4-Bromophenyl)-4-methylpiperazine.

References

  • Buchwald-Hartwig Amination: For a general overview of the reaction mechanism and conditions.

    • Source: Wikipedia
    • URL: [Link]

  • Solvent Effects in Organic Chemistry: A foundational text for understanding the role of solvents in chemical reactions. Source: Christian Reichardt, "Solvents and Solvent Effects in Organic Chemistry" URL: (A specific link to the full text is not available, but the book can be found through major booksellers and academic libraries.)
  • Palladium Catalysts in Organic Synthesis: For details on common palladium catalysts and their applic
Optimization

Technical Support Center: Scaling the Synthesis of 1-(4-Bromophenyl)-4-methylpiperazine

Welcome to the technical support guide for the synthesis of 1-(4-Bromophenyl)-4-methylpiperazine. This document provides researchers, chemists, and drug development professionals with in-depth, field-proven insights into...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(4-Bromophenyl)-4-methylpiperazine. This document provides researchers, chemists, and drug development professionals with in-depth, field-proven insights into overcoming common challenges encountered during the scale-up of this important synthetic building block. The content is structured in a practical question-and-answer format to directly address potential issues in your experimental workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Synthetic Route & Reagent Selection

Q1: What is the most robust and scalable synthetic route for preparing 1-(4-Bromophenyl)-4-methylpiperazine?

Answer: For multi-gram to kilogram scale, the Palladium-catalyzed Buchwald-Hartwig amination is the industry-standard and most reliable method.[1][2][3] This cross-coupling reaction involves the formation of a carbon-nitrogen bond between an aryl halide (1,4-dibromobenzene or 1-bromo-4-iodobenzene) and an amine (N-methylpiperazine).

  • Causality: The Buchwald-Hartwig reaction offers significant advantages for scale-up over classical methods like Nucleophilic Aromatic Substitution (SNAr). It proceeds under milder conditions, exhibits broad functional group tolerance, and consistently delivers high yields (typically 85-95%).[4] SNAr, conversely, would require a highly activated (electron-deficient) aryl halide, which 4-bromobenzene is not, making the reaction conditions too harsh and impractical for large-scale production.

Q2: I'm using 1,4-dibromobenzene. How do I selectively react only one bromine atom?

Answer: Selective mono-amination of 1,4-dibromobenzene is readily achievable by controlling the stoichiometry of the reactants.

  • Expert Insight: Use a slight excess of 1,4-dibromobenzene relative to N-methylpiperazine (e.g., 1.2 to 1.5 equivalents). The second C-Br bond is significantly less reactive towards oxidative addition to the palladium catalyst after the first C-N bond has been formed due to the electron-donating nature of the piperazine nitrogen. This electronic deactivation, combined with stoichiometric control, effectively prevents the formation of the diarylated byproduct. The unreacted 1,4-dibromobenzene can be easily removed during workup or purification.

Q3: How do I select the optimal Palladium catalyst, ligand, and base for this reaction?

Answer: The choice of catalyst system is critical for efficiency, cost, and minimizing side reactions. While many systems work at the lab scale, for robust scale-up, a well-defined pre-catalyst is highly recommended.[5]

  • Expertise & Experience:

    • Palladium Source: Use a palladium pre-catalyst like XPhos Pd G3 or tBuXPhos Pd G3 . These are air- and moisture-stable solids, which simplifies handling on a larger scale compared to air-sensitive sources like Pd₂(dba)₃. They efficiently generate the active Pd(0) species in situ.[5]

    • Ligand: The pre-catalyst already contains the optimal ligand. Biaryl monophosphine ligands like XPhos or tBuXPhos are ideal. Their bulk and electron-donating properties facilitate the rate-limiting reductive elimination step, leading to higher turnover numbers and efficiency.[6]

    • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. However, on a large scale, its poor solubility can be an issue. Alternatively, stronger, more soluble bases like lithium bis(trimethylsilyl)amide (LHMDS) can be used. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally less effective for aryl bromides unless a specific catalyst system designed for weaker bases is employed.[5][7]

ComponentRecommended ChoiceRationale for Scale-Up
Aryl Halide 1,4-DibromobenzeneCost-effective, allows for stoichiometric control for mono-amination.
Amine N-MethylpiperazineThe nucleophile for the desired product.
Pd Pre-catalyst XPhos Pd G3 (or similar G3 pre-catalyst)Air-stable, high activity, simplifies handling, predictable performance.
Base Sodium tert-butoxide (NaOtBu)Strong, effective, and cost-efficient.
Solvent Toluene or CPME (Cyclopentyl methyl ether)High boiling point, good solubility for reactants, azeotropically removes water.
Section 2: Reaction Execution & Troubleshooting

Q4: My reaction is stalling and shows incomplete conversion of the starting material. What are the likely causes?

Answer: Incomplete conversion on scale-up is a common issue, often related to catalyst deactivation or mass transfer limitations.

  • Troubleshooting Workflow:

    G Start Incomplete Conversion Detected Inert Was the inert atmosphere compromised? (O₂ presence) Start->Inert Moisture Were reagents/solvents truly anhydrous? (H₂O presence) Start->Moisture Mixing Is agitation sufficient? (Base/catalyst settling) Start->Mixing Temp Is the internal reaction temperature accurate? Start->Temp Result1 Catalyst Deactivation (Pd Black) Inert->Result1 Moisture->Result1 Result2 Poor Mass Transfer Mixing->Result2 Temp->Result2 Action1 Improve degassing protocol. Use N₂/Ar blanket throughout. Result1->Action1 Action2 Use anhydrous solvents. Dry reagents thoroughly. Result1->Action2 Action3 Increase stirrer speed. Consider mechanical overhead stirrer. Result2->Action3 Action4 Use calibrated internal probe. Ensure uniform heating. Result2->Action4

    Troubleshooting workflow for incomplete reactions.
  • Expert Insight:

    • Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen. On a larger scale, ensuring a truly inert atmosphere is more challenging. Degas your solvent thoroughly (e.g., by sparging with argon or nitrogen for 30-60 minutes) and maintain a positive pressure of inert gas throughout the reaction.

    • Water Content: Water can hydrolyze the base and interfere with the catalytic cycle. Use anhydrous solvents and ensure reagents are dry. Toluene is a good solvent choice as it allows for the azeotropic removal of trace water.

    • Insufficient Mixing: NaOtBu is a solid.[5] In a large reactor, if agitation is poor, the base and catalyst can settle at the bottom, leading to a non-homogeneous reaction mixture and stalling. A robust overhead mechanical stirrer is essential for scale-up.[5]

Q5: I'm observing a significant amount of hydrodebromination (formation of bromobenzene) as a side product. How can this be minimized?

Answer: Hydrodebromination is a known side reaction where the aryl bromide is reduced to an arene. It often occurs when the catalytic cycle is disrupted.

  • Causality: This side reaction can be promoted by trace moisture or if the reductive elimination step is slow compared to competing pathways. To minimize it:

    • Ensure Anhydrous Conditions: Rigorously exclude water.

    • Optimize Ligand: Using a bulky, electron-rich ligand like XPhos or tBuXPhos is crucial as it accelerates the desired C-N reductive elimination, outcompeting the hydrodebromination pathway.

    • Temperature Control: Do not overheat the reaction. While higher temperatures increase the reaction rate, they can also accelerate catalyst decomposition and side reactions. Monitor the internal temperature carefully.

Section 3: Work-up & Purification

Q6: How do I efficiently remove residual palladium from my product? The final API must have very low ppm levels of Pd.

Answer: Removing palladium to acceptable levels (<10 ppm for many pharmaceutical applications) is a critical step. A multi-step approach is most effective.

  • Expert Insight:

    • Initial Quench & Filtration: After the reaction is complete, cool the mixture and quench carefully with a protic solvent like isopropanol or water. This helps precipitate the palladium species. Dilute with a solvent like toluene or ethyl acetate and filter the entire batch through a pad of Celite® . This will remove the bulk of the precipitated palladium black.

    • Activated Carbon Treatment: Stirring the crude product solution with activated carbon (charcoal) for 1-2 hours at room temperature can effectively adsorb a significant amount of the remaining soluble palladium.[8]

    • Metal Scavenging: For the final polishing step, use a dedicated metal scavenger. Thiol-functionalized silica gels (e.g., SiliaMetS Thiol) are highly effective. The crude product solution can be passed through a plug of the scavenger or stirred with it as a slurry.

    • Crystallization: The final purification step, crystallization, will further reduce the palladium content as the metal impurities are typically rejected into the mother liquor.

Q7: My product is an oil/low-melting solid and is difficult to crystallize. What are the best purification strategies?

Answer: If direct crystallization is challenging, several other techniques can be employed.

  • Purification Workflow:

    G Start Crude Product (Post-Workup) Chroma Silica Gel Column Chromatography Start->Chroma For complex mixtures Distill High-Vacuum Distillation Start->Distill If thermally stable Salt Salt Formation & Crystallization Start->Salt If basic nitrogen is available Result1 High Purity Product (>99%) Chroma->Result1 Distill->Result1 Salt->Result1

    Purification options for non-crystalline products.
  • Expertise & Experience:

    • Column Chromatography: While not ideal for multi-kilogram scales, automated flash chromatography is a viable option for purifying tens to hundreds of grams. A gradient elution from heptane to ethyl acetate is typically effective.

    • High-Vacuum Distillation: 1-(4-Bromophenyl)-4-methylpiperazine is a relatively high molecular weight compound, but it may be distillable under high vacuum (Kugelrohr or short-path distillation apparatus). This is an excellent method for removing non-volatile impurities.

    • Salt Formation: This is a highly effective and scalable technique. The product contains two basic nitrogen atoms. Reacting the crude freebase with an acid like hydrochloric acid (HCl) or oxalic acid will form the corresponding salt, which is often a highly crystalline solid.[8] This salt can be easily purified by recrystallization. The pure freebase can then be regenerated by treatment with a base (e.g., NaOH or Na₂CO₃) and extraction.[8]

Recommended Scale-Up Protocol (100g Scale)

This protocol is a robust starting point for a multi-gram synthesis of 1-(4-Bromophenyl)-4-methylpiperazine.

Materials:

ReagentMW ( g/mol )AmountMolesEquivalents
1,4-Dibromobenzene235.91141.5 g0.601.2
N-Methylpiperazine100.1650.1 g0.501.0
XPhos Pd G3984.634.92 g0.0050.01 (1 mol%)
Sodium tert-butoxide96.1067.3 g0.701.4
Toluene (anhydrous)-1.0 L--

Procedure:

  • Reactor Setup: Equip a 2L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a reflux condenser, and a nitrogen/argon inlet. Ensure the system is completely dry.

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes.

  • Charging Reagents: Under a positive flow of nitrogen, charge the reactor with 1,4-dibromobenzene (141.5 g), XPhos Pd G3 (4.92 g), and sodium tert-butoxide (67.3 g).

  • Solvent Addition: Add anhydrous toluene (1.0 L) via cannula or a pressure-equalizing dropping funnel.

  • Amine Addition: Begin vigorous stirring and add N-methylpiperazine (50.1 g) slowly via syringe or dropping funnel.

  • Reaction: Heat the reactor jacket to 95-100 °C. The internal temperature should reach approximately 90 °C. Maintain the reaction at this temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking small, quenched aliquots and analyzing them by GC-MS or LC-MS to confirm the consumption of N-methylpiperazine.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly add 100 mL of isopropanol to quench any remaining base.

    • Filter the mixture through a pad of Celite®, washing the pad with additional toluene (2 x 100 mL).

    • Combine the filtrates and wash with water (2 x 250 mL) and then brine (1 x 250 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Dissolve the crude oil in ethyl acetate (500 mL).

    • Add activated carbon (10 g) and stir for 2 hours. Filter through Celite®.

    • Concentrate the filtrate. If the product does not crystallize, proceed with salt formation (e.g., with HCl in ether) or column chromatography for final purification.

References

  • Patsnap Eureka.Synthesis method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine.
  • Google Patents.CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
  • Zeitschrift für Naturforschung B. Large Scale Synthesis of 4'-(4-Bromophenyl)-2,2':6',2”-terpyridine and Nature of the...[Link]

  • ACS Publications - Organic Letters. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.[Link]

  • ACS Publications - Organic Process Research & Development. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling...[Link]

  • ResearchGate. Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions.[Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?[Link]

  • ResearchGate. Identifying palladium culprits in amine catalysis.[Link]

  • MDPI. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties.[Link]

  • YouTube. Seven Name Reactions in One - Palladium Catalysed Reaction.[Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.[Link]

  • ACS Publications - Journal of the American Chemical Society. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.[Link]

  • MDPI. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry.[Link]

  • ResearchGate. A General and Convenient Synthesis of N-Aryl Piperazines.[Link]

  • Organic Syntheses. ELECTROPHILIC CYCLIZATION WITH N-IODOSUCCINIMIDE...[Link]

  • ChemSpeed. Optimising a Buchwald-Hartwig amination using the ChemSpeed.[Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.[Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination.[Link]

  • ACS Publications - Organic Letters. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions.[Link]

  • ACS Publications - Chemical Reviews. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis and Scale-Up of 1-(4-Bromophenyl)-4-methylpiperazine

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, chemists, and process development professionals to address the common and complex challenges encountered during the synthesis and...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and process development professionals to address the common and complex challenges encountered during the synthesis and scale-up of 1-(4-Bromophenyl)-4-methylpiperazine. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols grounded in established chemical principles.

Section 1: Synthesis Fundamentals (FAQs)

This section covers foundational knowledge for the synthesis of 1-(4-Bromophenyl)-4-methylpiperazine.

Q1: What are the most common synthetic routes for preparing 1-(4-Bromophenyl)-4-methylpiperazine?

A1: The two most prevalent methods are the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).

  • Buchwald-Hartwig Amination: This is the modern method of choice. It involves the palladium-catalyzed cross-coupling of an aryl halide (e.g., 1,4-dibromobenzene) with N-methylpiperazine.[1][2] This method offers high yields, excellent functional group tolerance, and generally milder conditions compared to classical methods.[3][4]

  • Nucleophilic Aromatic Substitution (SNAr): This classical approach involves the reaction of an activated aryl halide (e.g., 1-bromo-4-fluorobenzene) with N-methylpiperazine, often at high temperatures. The reaction relies on the aryl ring being sufficiently electron-deficient to be attacked by the nucleophilic amine.[5][6][7] While it avoids expensive catalysts, it often requires harsher conditions and is limited by the substrate's electronic properties.[8]

Q2: Why is the Buchwald-Hartwig amination generally preferred for scale-up?

A2: The Buchwald-Hartwig amination is favored for several reasons that are critical for industrial production:

  • Broader Substrate Scope: It can be successfully applied to a wider range of aryl bromides and even less reactive aryl chlorides, providing greater flexibility in raw material sourcing.[2][3]

  • Milder Reaction Conditions: Reactions often proceed at lower temperatures (e.g., 80-120 °C) compared to SNAr, which can require temperatures exceeding 150 °C. This reduces energy costs and minimizes the formation of thermal degradation byproducts.

  • Higher Selectivity: The catalytic nature of the reaction leads to higher selectivity for the desired C-N bond formation, resulting in a cleaner product profile and simplifying purification.

Q3: What is the fundamental mechanism of the Buchwald-Hartwig amination?

A3: The reaction proceeds via a catalytic cycle involving a palladium complex. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (Ar-Br) to form a Pd(II) complex (Ar-Pd-Br).

  • Amine Coordination & Deprotonation: The amine (N-methylpiperazine) coordinates to the palladium center, and a base deprotonates the amine to form an amido complex.

  • Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[4]

Section 2: Scale-Up Challenges & Troubleshooting Guide

Scaling a synthesis from the bench to a pilot plant or manufacturing facility introduces new variables and potential issues. This section addresses these challenges in a problem-solution format.

Q4: My reaction has stalled; HPLC analysis shows significant amounts of unreacted 1,4-dibromobenzene. What could be the cause?

A4: This is a classic symptom of catalyst deactivation or insufficient reactivity.

Troubleshooting Steps:

  • Check for Oxygen: The Pd(0) species in the Buchwald-Hartwig reaction is highly sensitive to oxygen. Ensure your reactor was properly purged with an inert gas (Nitrogen or Argon) and that a positive inert atmosphere is maintained throughout the reaction.

  • Evaluate the Base: The choice and quality of the base are critical. Sodium tert-butoxide (NaOtBu) is a common choice. Ensure it is anhydrous and free-flowing; clumped or discolored base may be partially hydrolyzed and ineffective. The base must be strong enough to deprotonate the piperazine nitrogen when it is coordinated to the palladium center.

  • Assess Ligand Integrity: The phosphine ligands used (e.g., XPhos, SPhos) are also air-sensitive. Degradation of the ligand will lead to the formation of inactive palladium species.

  • Consider an Induction Period: Sometimes, the active catalyst takes time to form. However, if no conversion is observed after 1-2 hours at the target temperature, an underlying issue is likely.

Workflow: Diagnosing a Stalled Buchwald-Hartwig Reaction

G start Reaction Stalled (High Aryl Bromide) check_inert Verify Inert Atmosphere (O₂ < 50 ppm?) start->check_inert check_base Inspect Base (Anhydrous & Free-Flowing?) check_inert->check_base Yes purge Action: Re-Purge Reactor with N₂/Ar check_inert->purge No check_catalyst Evaluate Catalyst/Ligand (Proper Handling?) check_base->check_catalyst Yes add_base Action: Add Fresh, Anhydrous Base Under N₂ check_base->add_base No add_catalyst Action: Add Fresh Catalyst/Ligand Charge Under N₂ check_catalyst->add_catalyst No resume Resume Heating & Monitor by HPLC check_catalyst->resume Yes purge->resume add_base->resume add_catalyst->resume

Caption: Troubleshooting flow for a stalled Buchwald-Hartwig reaction.

Q5: The reaction worked, but I'm seeing a significant amount of a high-molecular-weight impurity. What is it and how can I prevent it?

A5: This is likely the result of a diarylation side reaction, where a second molecule of 1,4-dibromobenzene couples with the product, 1-(4-Bromophenyl)-4-methylpiperazine.

Causality & Prevention:

  • Stoichiometry: This side reaction is favored if there is a localized excess of the aryl bromide relative to the N-methylpiperazine. On a large scale, poor mixing can create "hot spots" of high aryl bromide concentration.

  • Addition Profile: Instead of charging all reagents at once, consider adding the 1,4-dibromobenzene solution slowly over a period of 1-2 hours to the heated solution of N-methylpiperazine, base, and catalyst. This maintains a low instantaneous concentration of the aryl bromide.

  • Molar Ratio: A slight excess of N-methylpiperazine (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion and competitively inhibit the product from reacting further.

Diagram: Desired Reaction vs. Side Reactions

G sub 1,4-Dibromobenzene + N-Methylpiperazine product 1-(4-Bromophenyl)-4-methylpiperazine (Desired Product) sub->product  Buchwald-Hartwig  (Correct Pathway) side2 Benzene (Hydrodehalogenation) sub->side2  Side Reaction  (Base/Solvent Impurities) side1 Diarylation Product product->side1  Further Reaction  (Excess ArBr)

Caption: Competing reaction pathways in the synthesis.

Q6: After work-up, my product is dark-colored, and I'm struggling to remove residual palladium. How can I improve purification?

A6: Dark coloration is often due to colloidal palladium ("palladium black"), and its removal is a common scale-up challenge.

Purification Protocol:

  • Post-Reaction Filtration: After the reaction is complete, cool the mixture and dilute it with a suitable solvent like toluene or methyl tert-butyl ether (MTBE). Filter the entire batch through a pad of Celite® or a similar filter aid to remove the inorganic base salts and some of the precipitated palladium.

  • Activated Carbon Treatment: Transfer the filtrate to a separate vessel and add 1-5 wt% of activated carbon (e.g., Darco® G-60). Stir for 1-2 hours at room temperature. The carbon will adsorb the soluble palladium species and color bodies.

  • Scavenger Resins: For very low palladium specifications (<10 ppm), treatment with a specialized scavenger resin (e.g., a thiol-functionalized silica gel) can be highly effective.

  • Final Filtration & Crystallization: Filter the mixture through another pad of Celite® to remove the carbon/resin. The resulting solution can then be concentrated and the product crystallized. A common recrystallization solvent system is isopropanol/water or ethanol.

Section 3: Detailed Experimental Protocol

This section provides a representative lab-scale protocol that is designed for robust performance and scalability.

Protocol: Buchwald-Hartwig Synthesis of 1-(4-Bromophenyl)-4-methylpiperazine

ReagentMWAmountMolesEquivalents
1,4-Dibromobenzene235.9150.0 g0.2121.0
N-Methylpiperazine100.1623.4 g0.2331.1
Sodium tert-Butoxide96.1028.5 g0.2961.4
XPhos Pd G3863.770.91 g0.001050.005
2-Methyltetrahydrofuran (2-MeTHF)-500 mL-10 vol

Procedure:

  • Reactor Setup: Equip a 1 L jacketed reactor with a mechanical stirrer, thermocouple, reflux condenser, and a nitrogen inlet/outlet.

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere.

  • Reagent Charging: To the reactor, charge sodium tert-butoxide, 1,4-dibromobenzene, and the XPhos Pd G3 catalyst.

  • Solvent & Amine Addition: Add the 2-Methyltetrahydrofuran, followed by the N-methylpiperazine.

  • Reaction: Begin stirring and heat the reactor jacket to 90-95 °C. The internal temperature should reach approximately 85 °C (reflux).

  • In-Process Control (IPC): After 4-6 hours, take a sample for HPLC analysis. The reaction is considered complete when <1.0% of the 1,4-dibromobenzene remains.

  • Cool Down & Quench: Cool the reaction mixture to 20-25 °C. Slowly add 250 mL of water to quench the reaction and dissolve the inorganic salts. Stir for 30 minutes.

  • Phase Separation: Stop stirring and allow the layers to separate. Drain the lower aqueous layer.

  • Wash: Wash the organic layer with 200 mL of brine (saturated NaCl solution).

  • Purification: Filter the organic layer through a pad of Celite® and treat with activated carbon as described in Q6 .

  • Isolation: Concentrate the purified organic layer under vacuum to a thick oil. Add 200 mL of isopropanol and heat to 60 °C to dissolve. Cool slowly to 0-5 °C to crystallize the product. Filter the solid, wash with cold isopropanol, and dry under vacuum at 50 °C.

  • Expected Result: A white to off-white crystalline solid with an expected yield of 75-85%.

Section 4: Safety Considerations

Q7: What are the primary safety hazards associated with this synthesis at scale?

A7: When scaling up, several hazards must be carefully managed.

  • Sodium tert-Butoxide (NaOtBu): This is a highly flammable solid and is corrosive. It reacts violently with water. It must be handled in a dry, inert atmosphere.[9][10] Personal protective equipment (PPE), including flame-retardant clothing, gloves, and eye protection, is mandatory.[11]

  • Flammable Solvents: Toluene and 2-MeTHF are flammable. The reactor must be properly grounded to prevent static discharge. Ensure adequate ventilation and operate in an area rated for flammable solvent handling.[10]

  • Exothermic Reaction: While the overall reaction is not violently exothermic, the initial dissolution and reaction of the base can generate heat. Controlled heating and an emergency cooling plan are essential for large-scale reactors.

  • Reagent Toxicity: 1,4-Dibromobenzene and N-methylpiperazine should be handled with appropriate PPE, as they can be harmful if inhaled or in contact with skin.[12][13]

References

  • Google Patents. (n.d.). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-bromophenyl)-4-methylpiperazine. Retrieved from [Link]

  • Google Patents. (n.d.). CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
  • PubChem. (n.d.). 1-((4-Bromophenyl)methyl)-4-phenylpiperazine. Retrieved from [Link]

  • Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. Retrieved from [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • SynZeal. (n.d.). Safety Data Sheet - Methyl 4-Bromophenylacetate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (2025). (Z)-2-(2-Bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile (DG172): An Orally Bioavailable PPARγ/δ-Selective Ligand with Inverse Agonistic Properties. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for "1-(4-Bromophenyl)-4-methylpiperazine" using HPLC-MS

This guide provides an in-depth, objective comparison of analytical methods for the validation of "1-(4-Bromophenyl)-4-methylpiperazine" utilizing High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). It is...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of analytical methods for the validation of "1-(4-Bromophenyl)-4-methylpiperazine" utilizing High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures. The methodologies and data presented herein are grounded in established scientific principles and regulatory expectations, primarily drawing from the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Introduction: The Imperative of Rigorous Method Validation

"1-(4-Bromophenyl)-4-methylpiperazine" is a chemical entity of significant interest in pharmaceutical research and development. As with any potential active pharmaceutical ingredient (API), the ability to accurately and reliably quantify the compound and its potential impurities is paramount. A validated analytical method ensures that the measurements are trustworthy, a cornerstone of regulatory compliance and patient safety.[6] High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) offers a powerful combination of separation and detection capabilities, making it an ideal platform for this purpose.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][3] This guide will delve into the critical parameters of method validation, offering a comparative analysis of different approaches and providing the underlying scientific rationale for experimental choices.

The Workflow of HPLC-MS Method Validation

A systematic approach to method validation is crucial for ensuring all critical parameters are thoroughly evaluated. The following diagram illustrates a typical workflow for the validation of an HPLC-MS method for "1-(4-Bromophenyl)-4-methylpiperazine".

HPLC-MS Method Validation Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Documentation & Implementation Method_Development Method Development (Column, Mobile Phase, MS Tuning) System_Suitability System Suitability Testing Method_Development->System_Suitability Specificity Specificity & Forced Degradation System_Suitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ_LOD LOQ & LOD Precision->LOQ_LOD Robustness Robustness LOQ_LOD->Robustness Validation_Report Validation Report Generation Robustness->Validation_Report Routine_Use Implementation for Routine Analysis Validation_Report->Routine_Use

Caption: A typical workflow for HPLC-MS method validation.

Comparative Analysis of HPLC-MS Parameters

The performance of an HPLC-MS method is intrinsically linked to the chosen chromatographic and mass spectrometric conditions. Below is a comparative table of two hypothetical, yet plausible, sets of parameters for the analysis of "1-(4-Bromophenyl)-4-methylpiperazine".

ParameterMethod A (Rapid Analysis)Method B (High-Resolution)Rationale for Selection
HPLC Column C18, 2.1 x 50 mm, 1.8 µmC18, 2.1 x 100 mm, 2.7 µmMethod A prioritizes speed with a shorter column and smaller particle size, while Method B aims for better separation of potential impurities with a longer column.
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate in WaterFormic acid is a common mobile phase additive for good peak shape and MS ionization. Ammonium formate can sometimes offer better buffering capacity.
Mobile Phase B 0.1% Formic Acid in Acetonitrile10 mM Ammonium Formate in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography.
Gradient 5-95% B in 5 min10-90% B in 15 minThe steeper gradient in Method A allows for a faster run time. The shallower gradient in Method B provides more time for the separation of closely eluting compounds.
Flow Rate 0.4 mL/min0.3 mL/minThe flow rates are optimized for the respective column dimensions and particle sizes.
Column Temp. 40 °C35 °CElevated temperature can reduce viscosity and improve peak shape, but lower temperatures may enhance selectivity for some compounds.
MS Ionization ESI+ESI+Electrospray Ionization in positive mode is suitable for the basic nitrogen-containing structure of the analyte.
MS Detection MRM (m/z 269.1 -> 132.1)Full Scan (m/z 100-500)Multiple Reaction Monitoring (MRM) in Method A offers high sensitivity and selectivity for quantification. Full scan in Method B is useful for identifying unknown impurities.

Deep Dive into Method Validation Parameters

Specificity and Forced Degradation

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7] Forced degradation studies are a critical component of demonstrating specificity for a stability-indicating method.[8][9][10][11]

  • Prepare Stock Solution: Prepare a stock solution of "1-(4-Bromophenyl)-4-methylpiperazine" at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 80 °C for 48 hours (solid state).

    • Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.[4]

  • Neutralization: Neutralize the acid and base-stressed samples before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC-MS method.

  • Evaluation: Evaluate the chromatograms for the appearance of new peaks (degradation products) and the decrease in the main peak area. The mass spectrometer can be used to obtain mass information on the degradation products to aid in their identification.

The goal is to achieve a target degradation of 5-20%.[12]

Forced_Degradation_Workflow API_Solution API Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 N HCl, 60°C) API_Solution->Acid Base Base Hydrolysis (0.1 N NaOH, 60°C) API_Solution->Base Oxidation Oxidation (3% H₂O₂, RT) API_Solution->Oxidation Thermal Thermal Degradation (80°C) API_Solution->Thermal Photo Photolytic Degradation (UV/Vis Light) API_Solution->Photo Analysis HPLC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for a forced degradation study.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[7][13] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[1][13]

  • Prepare Standard Solutions: Prepare a series of at least five standard solutions of "1-(4-Bromophenyl)-4-methylpiperazine" by diluting the stock solution to cover the expected working range (e.g., 80% to 120% of the target concentration for an assay).[1][13]

  • Analysis: Analyze each standard solution in triplicate.

  • Evaluation: Plot the average peak area response against the corresponding concentration and perform a linear regression analysis.

Table of Hypothetical Linearity Data

Concentration (µg/mL)Peak Area (n=3)%RSD
8.01205001.2%
9.01356000.9%
10.01502000.8%
11.01658001.1%
12.01810000.7%
Regression Analysis r² = 0.9995
Slope 15080
Intercept 520

An r² value of ≥0.999 is generally considered acceptable.[13]

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[7] It is often assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.

  • Prepare Spiked Samples: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of "1-(4-Bromophenyl)-4-methylpiperazine" into a placebo matrix.

  • Analysis: Analyze each spiked sample in triplicate.

  • Evaluation: Calculate the percentage recovery for each sample.

Table of Hypothetical Accuracy Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL, n=3)% Recovery%RSD
8.07.9599.4%1.3%
10.010.12101.2%0.9%
12.011.9099.2%1.1%

Acceptable recovery is typically within 98-102%.

Precision

Precision is the measure of the degree of scatter of a series of measurements.[7] It is evaluated at two levels:

  • Repeatability: Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Within-laboratory variations, such as different days, different analysts, or different equipment.

  • Repeatability: Analyze six replicate samples of "1-(4-Bromophenyl)-4-methylpiperazine" at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different HPLC-MS system.

  • Evaluation: Calculate the Relative Standard Deviation (%RSD) for each set of measurements.

Table of Hypothetical Precision Data

Parameter%RSD (n=6)Acceptance Criteria
Repeatability 0.8%≤ 2%
Intermediate Precision 1.5%≤ 2%

The acceptance criteria for %RSD can vary depending on the application, but for drug substance and product assays, it is often expected to be ≤ 2%.[6]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]

  • Visual Evaluation: Serially dilute a standard solution of "1-(4-Bromophenyl)-4-methylpiperazine" and inject until the analyte peak is no longer detectable (for LOD) or can be reliably quantified (for LOQ).

  • Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Statistical Method (based on the standard deviation of the response and the slope):

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)

Table of Hypothetical LOD and LOQ Data

ParameterValue (µg/mL)
LOD 0.01
LOQ 0.03
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[15] It provides an indication of the method's reliability during normal usage.

  • Identify Critical Parameters: Identify key method parameters that could potentially vary during routine use, such as:

    • Mobile phase pH (± 0.2 units)

    • Organic content in the mobile phase (± 2%)[16]

    • Column temperature (± 5 °C)

    • Flow rate (± 10%)

  • Vary Parameters: Systematically vary each parameter while keeping the others constant.

  • Analysis: Analyze a standard solution under each varied condition.

  • Evaluation: Assess the impact of each variation on key system suitability parameters like retention time, peak area, and resolution.

Table of Hypothetical Robustness Data

Parameter VariationChange in Retention TimeChange in Peak AreaSystem Suitability
Flow Rate +10% -0.5 min-8%Passes
Flow Rate -10% +0.6 min+9%Passes
% Organic +2% -0.3 min-2%Passes
% Organic -2% +0.4 min+3%Passes
Column Temp. +5°C -0.2 min+1%Passes
Column Temp. -5°C +0.2 min-1%Passes

A robust method will show minimal changes in the results when small variations are introduced to the method parameters.

Conclusion

The validation of an HPLC-MS method for "1-(4-Bromophenyl)-4-methylpiperazine" is a multi-faceted process that requires a thorough evaluation of several key performance characteristics. By systematically assessing specificity, linearity, accuracy, precision, sensitivity, and robustness, a high degree of confidence in the analytical results can be established. The choice of specific HPLC and MS parameters will depend on the intended application of the method, whether it be for rapid screening or high-resolution impurity profiling. The experimental protocols and comparative data presented in this guide provide a framework for developing and validating a scientifically sound and regulatory-compliant analytical method for "1-(4-Bromophenyl)-4-methylpiperazine".

References

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. [Link]

  • LCGC International. Robustness Tests. [Link]

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  • Separation Science. Implementing Robustness Testing for HPLC Methods. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

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  • Sisu@UT. 10.1 Robustness and ruggedness relation to LC-MS method development. [Link]

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  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Pharmapro. Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Agilent. HPLC Separation Robustness and Ruggedness. [Link]

  • ResearchGate. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • La démarche ISO 17025. A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. [Link]

  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • guidance for the validation of pharmaceutical quality control analytical methods. [Link]

  • SciELO. Robustness evaluation of the chromatographic method for the quantitation of lumefantrine using Youden's test. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. Guidelines for the Validation of Chemical Methods for the Foods Program. [Link]

  • National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

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Comparative

A Senior Application Scientist's Guide to Validating Novel Piperazine Scaffolds in High-Throughput Screening: A Case Study with 1-(4-Bromophenyl)-4-methylpiperazine

Introduction In the landscape of modern drug discovery, the piperazine moiety stands out as a "privileged scaffold."[1] Its prevalence in a vast array of clinically successful drugs, from antipsychotics to antivirals, is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the piperazine moiety stands out as a "privileged scaffold."[1] Its prevalence in a vast array of clinically successful drugs, from antipsychotics to antivirals, is a testament to its versatile physicochemical and structural properties.[2][3][4] Piperazine derivatives are particularly noteworthy for their frequent activity in the central nervous system (CNS), often modulating monoamine pathways.[2][5]

However, the journey from a novel compound to a qualified screening candidate is fraught with challenges. A vial of a newly synthesized or procured molecule, such as "1-(4-Bromophenyl)-4-methylpiperazine" (hereafter designated Cmpd-X ), represents both promise and uncertainty. Before committing substantial resources to a full-deck high-throughput screening (HTS) campaign, a rigorous validation workflow is not just recommended—it is imperative.[6][7] Failure to properly validate a candidate can lead to the costly pursuit of false positives or the premature dismissal of promising chemotypes.

This guide provides a comprehensive, field-proven framework for validating a novel piperazine-based compound for HTS. We will use Cmpd-X as a working example, postulating its potential activity against a hypothetical Gq-coupled G-protein coupled receptor (GPCR), the "Novelamine Receptor 1" (NR1). This target class is a rational starting point, given the well-documented role of piperazines in neuropharmacology.[2] Through detailed protocols, comparative data, and workflow diagrams, this guide will equip researchers with the tools to de-risk their screening candidates and ensure the integrity of their hit-finding endeavors.

Part 1: Foundational Validation: Compound Quality and Characterization

The axiom of "garbage in, garbage out" is acutely true in HTS. The first and most critical step is to ensure the integrity of the compound itself. Any ambiguity in identity, purity, or solubility will compromise all downstream data.

The Causality Behind Rigorous QC: A compound's purity directly impacts its effective concentration; impurities can inhibit or activate the target, leading to false results. Similarly, poor solubility can cause aggregation, a notorious source of non-specific assay interference. Verifying the compound's structure and integrity via mass spectrometry and chromatography is a non-negotiable first step.

Experimental Protocol 1: Quality Control of Cmpd-X Master Stock
  • Identity Verification (LC-MS):

    • Prepare a 1 µM solution of Cmpd-X in an appropriate solvent (e.g., 50:50 acetonitrile:water).

    • Inject 5 µL onto a C18 liquid chromatography column coupled to a mass spectrometer.

    • Validation Criterion: The observed mass should be within ±0.005 Da of the expected monoisotopic mass of Cmpd-X (C11H15BrN2 = 254.042 g/mol ).[8]

  • Purity Assessment (HPLC-UV):

    • Prepare a 1 mM solution of Cmpd-X in DMSO.

    • Inject 10 µL onto a C18 HPLC column with a UV detector set to an appropriate wavelength (e.g., 254 nm).

    • Run a gradient elution from 5% to 95% acetonitrile in water over 15 minutes.

    • Validation Criterion: The area under the main peak should represent ≥95% of the total integrated peak area.

  • Solubility Determination (Nephelometry):

    • Prepare a serial dilution of Cmpd-X in the final assay buffer, starting from 1 mM.

    • Incubate for 1 hour at room temperature.

    • Measure light scattering using a nephelometer.

    • Validation Criterion: The concentration at which a sharp increase in light scattering is observed defines the kinetic solubility limit. This limit must be significantly higher than the highest concentration planned for screening.

Data Presentation 1: Physicochemical Properties of Test Compounds

For our validation workflow, we will compare Cmpd-X against a known, potent NR1 agonist (Positive Control ) and a structurally similar but inactive molecule (Negative Control ).

CompoundIUPAC NameStructurePurity (HPLC %)Solubility (µM)
Cmpd-X 1-(4-Bromophenyl)-4-methylpiperazineBr-c1ccc(N2CCN(C)CC2)cc198.2%>100
Positive Control Hypothetical AgonistStructure of known agonist99.5%>200
Negative Control 1-Phenyl-4-methylpiperazinec1ccc(N2CCN(C)CC2)cc199.1%>200

Part 2: Primary Assay Development and Validation

With a well-characterized compound in hand, the next step is to develop and validate a robust primary assay. For our hypothetical Gq-coupled NR1 receptor, a cell-based calcium mobilization assay is an industry-standard choice, as it directly measures a key event in the signaling cascade.[9]

Signaling Pathway 1: NR1 Gq-Coupled Signaling

The diagram below illustrates the mechanism of action. Ligand binding to NR1 activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC cleaves PIP2 into IP3 and DAG. IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium ions into the cytoplasm, which is the signal detected in our primary assay.

Gq_Pathway CmpdX Cmpd-X (Ligand) NR1 NR1 Receptor CmpdX->NR1 Binds Gq Gq Protein NR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Cleaved by ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Ca_Cyto Ca²⁺ (cytosolic) ER->Ca_Cyto Releases Ca_ER Ca²⁺ (stored) Validation_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation cluster_2 Mechanism De-risking cluster_3 Final Status PrimaryHit Primary Hit Identified (e.g., Cmpd-X) DoseResponse Dose-Response in Primary Assay (EC50) PrimaryHit->DoseResponse OrthogonalAssay Orthogonal Assay (e.g., IP-One) DoseResponse->OrthogonalAssay If potent CounterScreen Counter-Screen (e.g., Autofluorescence) DoseResponse->CounterScreen If potent ConfirmedHit Confirmed, Validated Hit OrthogonalAssay->ConfirmedHit CounterScreen->ConfirmedHit

Caption: A streamlined workflow for progressing from a primary hit to a validated lead.

Step 3.1: Dose-Response Confirmation

A single active concentration is insufficient; we must demonstrate a concentration-dependent effect to establish potency (EC50), which is the concentration required to elicit 50% of the maximal response.

Experimental Protocol 4: EC50 Determination in Primary Assay

  • Perform a 10-point, 3-fold serial dilution of Cmpd-X, starting at 30 µM.

  • Run the dilutions in triplicate using the Calcium Mobilization Assay (Protocol 2).

  • Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.

Data Presentation 3: Comparative Potency in Primary Assay
CompoundEC50 (nM)Hill SlopeMax Response (% of Control)
Cmpd-X 1251.198%
Positive Control 151.0100%
Negative Control >30,000N/A<5%

Expertise Insight: Cmpd-X shows a full sigmoidal dose-response curve with a respectable EC50 of 125 nM. This confirms it is a potent agonist at the NR1 receptor in this assay format.

Step 3.2: Orthogonal Assay Validation

The Rationale for Orthogonal Testing: A compound might appear active by interfering with the assay technology (e.g., being a fluorescent compound itself) rather than by acting on the biological target. An orthogonal assay uses a different detection method to measure a separate event in the signaling pathway. [6][10]For the Gq pathway, measuring the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3, is an excellent orthogonal approach.

Experimental Protocol 5: IP-One HTRF Orthogonal Assay

  • Seed NR1-expressing cells in a 384-well plate and incubate overnight.

  • Add compound dilutions (as in Protocol 4) and incubate for 60 minutes.

  • Lyse the cells and add the IP1-d2 and anti-IP1 cryptate HTRF (Homogeneous Time-Resolved Fluorescence) reagents.

  • Incubate for 1 hour, then read the plate on an HTRF-compatible reader.

  • Calculate the HTRF ratio and determine the EC50.

Data Presentation 4: Orthogonal Assay Confirmation Data
CompoundOrthogonal Assay EC50 (nM)
Cmpd-X 160
Positive Control 22
Negative Control >30,000

Expertise Insight: The EC50 value for Cmpd-X in the IP-One assay (160 nM) is in close agreement with the primary calcium assay (125 nM). This concordance strongly suggests that Cmpd-X is a true agonist of the NR1 receptor and not an artifact of the primary assay's technology.

Step 3.3: Counter-Screening for Assay Interference

This is the final check to ensure the compound isn't creating a signal artifact. Since our primary assay uses fluorescence, we must check if Cmpd-X is intrinsically fluorescent at the assay's wavelengths, which would create a false-positive signal.

Experimental Protocol 6: Auto-fluorescence Counter-Screen

  • Use a 384-well plate containing only assay buffer (no cells, no dye).

  • Add the same compound dilutions used for the EC50 determination.

  • Read the plate using the same instrument settings as the primary calcium assay.

  • Validation Criterion: The signal from the compound should not be significantly above the buffer background.

Data Presentation 5: Counter-Screen Results
CompoundSignal at 10 µM (RFU)% of Positive Control Signal
Cmpd-X 6501.5%
Negative Control 4901.1%
Known Fluorescent Artifact 35,00081.4%

Expertise Insight: Cmpd-X exhibits negligible auto-fluorescence, confirming that the signal observed in the primary assay is due to a biological response, not compound interference.

Part 4: Final Assessment and Comparative Summary

By systematically progressing through the validation cascade, we have built a comprehensive data package for Cmpd-X. We can now confidently compare its performance against our controls and make an evidence-based decision.

Data Presentation 6: Comprehensive Validation Summary
ParameterCmpd-XPositive ControlNegative ControlVerdict for Cmpd-X
Purity 98.2%99.5%99.1%PASS
Primary Assay EC50 125 nM15 nM>30 µMPASS (Potent Agonist)
Orthogonal Assay EC50 160 nM22 nM>30 µMPASS (Mechanism Confirmed)
Counter-Screen Signal 1.5%N/A1.1%PASS (Not an Artifact)

Senior Scientist's Verdict:

The collected data provides a robust validation for 1-(4-Bromophenyl)-4-methylpiperazine (Cmpd-X) as a potent and selective agonist of the Novelamine Receptor 1. The compound has passed all quality control checks, demonstrated dose-dependent activity with sub-micromolar potency, and this activity was confirmed through a mechanistically distinct orthogonal assay. Crucially, counter-screening has ruled out assay interference as the source of the signal.

Based on this comprehensive validation, Cmpd-X is an excellent candidate for advancement into full-deck high-throughput screening . It can now be confidently screened against broader compound libraries to identify other molecules with similar activity and to begin building a structure-activity relationship (SAR) profile for this promising chemical series.

References

  • 4'4 Bromophenyl 4'Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies. MDPI. Available at: [Link]

  • High-Throughput In Vivo Screening Identifies Structural Factors Driving mRNA Lipid Nanoparticle Delivery to the Brain. ACS Nano. Available at: [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. Available at: [Link]

  • 1-[(4-Bromophenyl)methyl]piperazine. PubChem. Available at: [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available at: [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Available at: [Link]

  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central. Available at: [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. PubMed Central. Available at: [Link]

  • High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. PubMed Central. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available at: [Link]

  • Scheme 1. Reagents and conditions: a) 1-(4-bromophenyl)piperazine, DMF,... ResearchGate. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryEurope. Available at: [Link]

  • Interpreting and Validating Results from High-Throughput Screening Approaches. NCBI Bookshelf. Available at: [Link]

  • High-Throughput GPCR Assay Development. Agilent. Available at: [Link]

  • High-throughput screening: accelerating target-to-lead pipeline. Nuvisan. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available at: [Link]

  • High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. Available at: [Link]

  • High-Throughput Screening System To Identify Small Molecules That Induce Internalization and Degradation of HER2. ResearchGate. Available at: [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. Available at: [Link]

  • A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors. ACS Omega. Available at: [Link]

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. MDPI. Available at: [Link]

  • Recent progress in assays for GPCR drug discovery. Journal of Translational Medicine. Available at: [Link]

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Validation

A Comparative Guide to the Cross-Reactivity of 1-(4-Bromophenyl)-4-methylpiperazine Derivatives

In the landscape of modern drug discovery, the piperazine scaffold holds a privileged position. Its unique physicochemical properties frequently contribute to favorable pharmacokinetic profiles, making it a common struct...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the piperazine scaffold holds a privileged position. Its unique physicochemical properties frequently contribute to favorable pharmacokinetic profiles, making it a common structural motif in a wide array of therapeutics, from antipsychotics to antivirals.[1][2] However, this prevalence also necessitates a thorough understanding of the potential for off-target interactions, a critical factor in mitigating adverse drug reactions and ensuring clinical success. This guide provides an in-depth comparison of the cross-reactivity profiles of novel derivatives of 1-(4-Bromophenyl)-4-methylpiperazine, a core structure with significant therapeutic potential.

The following analysis is grounded in established principles of safety pharmacology and leverages both in-silico predictive models and robust in-vitro experimental data. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the selectivity of these compounds and making informed decisions in lead optimization.

The Central Role of the Phenylpiperazine Moiety

The 1-phenylpiperazine substructure is a well-established pharmacophore known to interact with a variety of receptors, particularly G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors.[3] The specific substitution pattern on both the phenyl ring and the piperazine nitrogen dictates the affinity and selectivity for these targets. In the case of 1-(4-Bromophenyl)-4-methylpiperazine, the bromine atom at the para position of the phenyl ring and the methyl group on the distal nitrogen are key modulators of its biological activity.

Derivatization of this core scaffold allows for the exploration of chemical space to optimize potency at the primary target while minimizing interactions with a panel of known off-targets associated with adverse effects.

Experimental Design for Cross-Reactivity Profiling

A systematic approach to evaluating cross-reactivity is paramount. The following workflow outlines a best-practice strategy for characterizing the selectivity of 1-(4-Bromophenyl)-4-methylpiperazine derivatives.

G cluster_0 Compound Synthesis & Characterization cluster_1 In-Silico Prediction cluster_2 In-Vitro Screening cluster_3 Data Analysis & Interpretation Synthesis Synthesis of Derivatives QC Purity & Structural Verification (NMR, LC-MS) Synthesis->QC Similarity 2D/3D Similarity Search QC->Similarity Primary_Screen Primary Target Engagement Assay QC->Primary_Screen Docking Molecular Docking Similarity->Docking Safety_Panel Broad Off-Target Panel (e.g., Safety44) Docking->Safety_Panel Primary_Screen->Safety_Panel Dose_Response Dose-Response Assays for Hits Safety_Panel->Dose_Response SAR Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR Selectivity Selectivity Index Calculation SAR->Selectivity Report Comprehensive Profile Generation Selectivity->Report

Figure 1: A comprehensive workflow for assessing the cross-reactivity of novel chemical entities.

In-Silico Off-Target Prediction: A First Pass

Prior to extensive in-vitro screening, computational methods can provide valuable early insights into potential off-target liabilities. Ligand-based approaches, such as 2D and 3D similarity searches against databases of known bioactive compounds, can identify potential off-targets based on structural analogy.[4][5]

Protocol: 2D Ligand-Based Similarity Search

  • Compound Representation: Generate Simplified Molecular-Input Line-Entry System (SMILES) strings for each 1-(4-Bromophenyl)-4-methylpiperazine derivative.

  • Fingerprint Generation: Utilize extended-connectivity fingerprints (ECFPs) to encode the topological features of each molecule.

  • Database Searching: Screen the generated fingerprints against a comprehensive database of compounds with known biological activities (e.g., ChEMBL).

  • Similarity Metric: Employ the Tanimoto coefficient to quantify the similarity between the query compounds and the database entries.

  • Target Prioritization: Prioritize potential off-targets associated with compounds exhibiting a high degree of similarity to the query molecules.

The rationale behind this initial step is to cast a wide net and identify potential areas of concern that can then be more rigorously investigated through targeted in-vitro assays.

In-Vitro Safety Pharmacology Profiling: The Gold Standard

While in-silico methods are predictive, in-vitro assays provide definitive experimental evidence of off-target interactions. A tiered approach is recommended, beginning with a broad panel screen followed by more detailed dose-response studies for any identified "hits."

A standard approach involves screening against a panel of receptors, ion channels, enzymes, and transporters that are known to be associated with adverse drug reactions.[6][7][8] The "Safety44" panel, for instance, covers a well-established set of targets linked to common safety liabilities.[7][9]

Comparative Cross-Reactivity Data

The following table summarizes the binding affinities (Ki, nM) of three hypothetical 1-(4-Bromophenyl)-4-methylpiperazine derivatives against a selection of primary and off-targets.

TargetDerivative A (Ki, nM)Derivative B (Ki, nM)Derivative C (Ki, nM)
Primary Target (e.g., Dopamine D2) 15 8 25
Serotonin 5-HT2A250>10,000150
Adrenergic α1A>10,000850>10,000
Histamine H11,2003,500900
hERG>10,000>10,0008,000

Data Interpretation:

  • Derivative A: Demonstrates good potency at the primary target with moderate selectivity against the 5-HT2A receptor. The greater than 10-fold selectivity is generally considered a reasonable starting point for lead optimization.

  • Derivative B: Exhibits the highest potency for the primary target but shows some cross-reactivity with the adrenergic α1A receptor. This interaction would warrant further investigation, as α1A antagonism is associated with cardiovascular side effects.[10]

  • Derivative C: Shows the lowest potency at the primary target but has a favorable selectivity profile against the tested off-targets, with the exception of a weak interaction with the hERG channel, which would need to be carefully monitored.

Structure-Activity Relationship (SAR) and Mitigation of Off-Target Effects

The data from these comparative studies are crucial for guiding the next steps in the drug discovery process. By analyzing the structure-activity relationships, medicinal chemists can make informed decisions on how to modify the chemical scaffold to enhance selectivity.[11]

For example, if significant histamine H1 receptor binding is observed, modifications to the piperazine ring or the introduction of bulky substituents on the phenyl ring could be explored to disrupt the key interactions with this off-target.

SAR_Logic cluster_results Observed Activity Core 1-(4-Bromophenyl)-4-methylpiperazine Core Scaffold Deriv_A Derivative A R1 = H R2 = OCH3 Core:f1->Deriv_A:f0 Deriv_B Derivative B R1 = Cl R2 = H Core:f1->Deriv_B:f0 Deriv_C Derivative C R1 = H R2 = CF3 Core:f1->Deriv_C:f0 Activity_A High 5-HT2A Affinity Deriv_A:f2->Activity_A Activity_B High α1A Affinity Deriv_B:f1->Activity_B Activity_C Improved Selectivity Deriv_C:f2->Activity_C

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(4-Bromophenyl)-4-methylpiperazine hydrobromide

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, ensuring the safe and compliant disposal of these materials is a critical, and often overloo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, ensuring the safe and compliant disposal of these materials is a critical, and often overlooked, aspect of laboratory operations. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(4-Bromophenyl)-4-methylpiperazine hydrobromide, a halogenated arylpiperazine derivative. By understanding the chemical's hazard profile and adhering to established best practices, laboratories can maintain a safe working environment and ensure regulatory compliance.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for the hydrobromide salt may not always be readily available, data from close structural analogs, such as 1-(4-Bromophenyl)piperazine and its hydrochloride salt, provide a strong basis for a conservative risk assessment.

Based on available data, 1-(4-Bromophenyl)-4-methylpiperazine hydrobromide should be handled as a hazardous substance with the following potential effects[1][2][3]:

  • Harmful if swallowed, in contact with skin, or if inhaled. [1][2][3]

  • Causes skin and eye irritation. [2][3]

  • May cause respiratory irritation. [2][3]

The presence of the bromophenyl moiety categorizes this compound as a halogenated organic compound . This classification is critical as it dictates the appropriate waste stream and ultimate disposal method, which is typically high-temperature incineration to ensure complete destruction and prevent the release of harmful substances into the environment[4][5].

Key Safety and Handling Precautions:
Precautionary StatementRationale
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]To prevent respiratory tract irritation and systemic toxicity upon inhalation.
P264: Wash skin thoroughly after handling.[1]To remove any residual chemical and prevent skin irritation or absorption.
P270: Do not eat, drink or smoke when using this product.[1]To prevent accidental ingestion.
P271: Use only outdoors or in a well-ventilated area.[1][2]To ensure adequate ventilation and minimize inhalation exposure.
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]To prevent skin and eye contact.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazard profile, the following PPE is mandatory when handling 1-(4-Bromophenyl)-4-methylpiperazine hydrobromide in any form (solid, solution, or as waste):

  • Eye Protection: Chemical safety goggles are required at a minimum. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[6]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removing them.

  • Body Protection: A fully buttoned laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls may be necessary.

  • Respiratory Protection: All handling of the solid material or concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[6]

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 1-(4-Bromophenyl)-4-methylpiperazine hydrobromide waste involves a systematic approach of segregation, containment, and labeling.

Waste Segregation: The Critical First Step

The cardinal rule of chemical waste management is proper segregation to prevent dangerous reactions and to ensure cost-effective, compliant disposal.

  • Primary Waste Stream: All waste containing 1-(4-Bromophenyl)-4-methylpiperazine hydrobromide must be collected in a designated "Halogenated Organic Waste" container.[7] This includes:

    • Unused or expired solid material.

    • Contaminated consumables (e.g., weighing paper, pipette tips, gloves).

    • Solutions containing the compound.

    • Rinsate from cleaning contaminated glassware.

  • Incompatibilities to Avoid: Do not mix this waste with:

    • Acids or bases[7]

    • Oxidizing agents[7]

    • Non-halogenated organic waste

The following diagram illustrates the decision-making process for waste segregation:

WasteSegregation Start Waste Generated Containing 1-(4-Bromophenyl)-4-methylpiperazine hydrobromide Is_Solid Is the waste solid or contaminated labware? Start->Is_Solid Evaluate Waste Type Is_Liquid Is the waste a liquid or solution? Is_Solid->Is_Liquid No Halogenated_Solid Collect in Labeled 'Halogenated Organic Solid Waste' Container Is_Solid->Halogenated_Solid Yes Halogenated_Liquid Collect in Labeled 'Halogenated Organic Liquid Waste' Container Is_Liquid->Halogenated_Liquid Yes Final_Disposal Arrange for pickup by licensed hazardous waste contractor Halogenated_Solid->Final_Disposal Halogenated_Liquid->Final_Disposal

Caption: Waste Segregation Flowchart for 1-(4-Bromophenyl)-4-methylpiperazine hydrobromide.

Containment and Labeling Protocol

Proper containment is essential to prevent leaks and ensure the safety of all laboratory personnel.

  • Select an Appropriate Container:

    • For liquid waste, use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • For solid waste, use a sturdy, sealable container, such as a wide-mouthed HDPE bottle or a designated hazardous waste tub.

  • Label the Container:

    • As soon as the first drop of waste is added, the container must be labeled.

    • The label must clearly state "Hazardous Waste" .

    • List all chemical constituents by their full name, including 1-(4-Bromophenyl)-4-methylpiperazine hydrobromide and any solvents.

    • Indicate the approximate percentage of each component.

    • Clearly mark the hazards associated with the waste (e.g., "Toxic," "Irritant").

  • Storage:

    • Keep waste containers closed at all times, except when adding waste.[8]

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA should be in a secondary containment tray to catch any potential leaks.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 2.

  • Contain the Spill:

    • For solid spills, carefully sweep up the material using a dustpan and brush or a HEPA-filtered vacuum. Avoid generating dust.

    • For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Collect and Dispose:

    • Place all contaminated absorbent material and cleaning supplies into a designated "Halogenated Organic Waste" container.

    • Decontaminate the spill area with an appropriate solvent (e.g., isopropanol or ethanol), and collect the rinsate as hazardous waste.

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9]

Final Disposal Logistics

The ultimate disposal of 1-(4-Bromophenyl)-4-methylpiperazine hydrobromide waste must be conducted by a licensed and certified hazardous waste disposal company. Laboratory personnel should never attempt to dispose of this chemical down the drain or in the regular trash.

  • Scheduling Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup of full waste containers.

  • Documentation: Ensure all required waste manifests and documentation are completed accurately.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility, ensuring that the valuable work conducted in your laboratory does not come at the cost of personal or environmental health.

References

  • SynZeal. (n.d.). Methyl 4-Bromophenylacetate Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(4-Hydroxyphenyl)piperazine dihydrobromide. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Bromine. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Providence College. (n.d.). Bromine in orgo lab SOP. Retrieved from [Link]

  • MDPI. (2023, January 31). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. Retrieved from [Link]

  • ResearchGate. (2023, January 16). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • PubMed. (2017, July 30). Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • Sterlitech Corporation. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 1-(4-Bromophenyl)-4-methylpiperazine hydrobromide

This guide provides essential safety and logistical information for the handling of 1-(4-Bromophenyl)-4-methylpiperazine hydrobromide. As a trusted partner in your research, we aim to provide value beyond the product its...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling of 1-(4-Bromophenyl)-4-methylpiperazine hydrobromide. As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the critical information needed for safe and effective laboratory operations. The following protocols are designed to be a self-validating system, grounded in established safety standards to protect researchers, scientists, and drug development professionals.

Hazard Assessment and Chemical Profile

1-(4-Bromophenyl)-4-methylpiperazine hydrobromide is a piperazine derivative. While comprehensive toxicological data for this specific compound may be limited, the known hazards associated with its parent compounds and related structures necessitate a cautious and thorough approach to handling.

Based on data from similar chemical structures, the primary hazards include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Irritation/Corrosion: Causes skin irritation and potentially severe burns with prolonged contact.[1][2]

  • Eye Damage: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation, particularly when handled as a powder.[1][2]

Given these potential hazards, the implementation of stringent personal protective equipment (PPE) protocols is not merely a recommendation but a critical component of safe laboratory practice.

Core Directive: Personal Protective Equipment (PPE)

The selection and use of appropriate PPE are the final and most direct barriers between the researcher and potential chemical exposure. The following PPE is mandatory when handling 1-(4-Bromophenyl)-4-methylpiperazine hydrobromide.

Eye and Face Protection

The eyes are particularly vulnerable to chemical splashes and airborne particulates.

  • Chemical Safety Goggles: Standard safety glasses are insufficient. Chemical safety goggles that provide a complete seal around the eyes must be worn at all times.

  • Face Shield: When there is a significant risk of splashing or spattering—such as when transferring solutions or handling larger quantities—a full-face shield must be worn in addition to chemical safety goggles.[3][4][5]

Skin and Body Protection

Preventing dermal contact is crucial, as many piperazine derivatives can be absorbed through the skin or cause severe irritation.[6]

  • Gloves: Double gloving is required.[3][7]

    • Inner Glove: One powder-free nitrile glove should be worn under the cuff of the lab coat.

    • Outer Glove: A second, long-cuffed nitrile glove should be worn over the cuff of the lab coat.[7][8]

    • Integrity and Replacement: Gloves must be changed every 30-60 minutes or immediately if you suspect contamination or if the glove is damaged.[8] Powder-free gloves are specified to prevent the powder from absorbing and aerosolizing hazardous compounds.[8]

  • Laboratory Coat/Gown:

    • A disposable gown made of a low-permeability, lint-free fabric is required.[7] The gown should have a solid front, long sleeves, and tight-fitting knit or elastic cuffs to prevent skin exposure.[7]

Respiratory Protection

The fine, crystalline nature of this compound presents a significant inhalation hazard.

  • Engineering Controls: All weighing and handling of the solid compound must be performed within a certified chemical fume hood to minimize airborne particulates.[9]

  • Respirator: If a fume hood is not available or during a large-scale cleanup, a surgical N95 respirator or a higher-level Powered Air-Purifying Respirator (PAPR) must be used to protect against inhalation of aerosols or particulates.[3]

Data Presentation: PPE Selection Summary

For clarity, the following table summarizes the minimum PPE requirements for specific laboratory tasks involving 1-(4-Bromophenyl)-4-methylpiperazine hydrobromide.

TaskRequired Engineering ControlMinimum Personal Protective Equipment
Weighing and Handling Solid Certified Chemical Fume HoodDouble Nitrile Gloves, Disposable Gown, Chemical Safety Goggles, Face Shield
Preparing Solutions Certified Chemical Fume HoodDouble Nitrile Gloves, Disposable Gown, Chemical Safety Goggles, Face Shield
Handling Dilute Solutions Well-Ventilated AreaDouble Nitrile Gloves, Disposable Gown, Chemical Safety Goggles
Spill Cleanup N/ADouble Nitrile Gloves, Disposable Gown, Chemical Safety Goggles, Face Shield, N95 Respirator

Experimental Protocol: Safe Handling Workflow

Adherence to a strict, step-by-step protocol is essential for minimizing exposure risk.

Step 1: Preparation and Area Setup

  • Designate a specific area for handling the compound, preferably within a chemical fume hood.

  • Cover the work surface with absorbent, disposable bench paper.

  • Assemble all necessary materials (spatulas, weigh boats, solvents, glassware) before opening the chemical container.

  • Ensure an emergency eyewash and safety shower are accessible and unobstructed.

Step 2: Donning PPE

  • Wash hands thoroughly.

  • Don the inner pair of nitrile gloves.

  • Don the disposable gown, ensuring cuffs are snug over the inner gloves.

  • Don the outer pair of nitrile gloves, pulling the cuffs over the sleeves of the gown.

  • Don chemical safety goggles.

  • Don the face shield if required for the task.

Step 3: Chemical Handling

  • Perform all manipulations slowly and deliberately to avoid creating dust.

  • If transferring the solid, use a spatula and weigh the material onto a weigh boat or directly into the receiving vessel inside the fume hood.

  • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Keep the container tightly sealed when not in use.[9][10]

Step 4: Decontamination and Doffing PPE

  • After handling, decontaminate all surfaces with an appropriate cleaning agent.

  • Remove the outer pair of gloves and dispose of them in a designated hazardous waste container.

  • Remove the face shield and goggles.

  • Remove the disposable gown, turning it inside out as you do so, and place it in the hazardous waste container.

  • Remove the inner pair of gloves and dispose of them.

  • Wash hands thoroughly with soap and water.

Mandatory Visualization: Safe Handling Workflow

The following diagram illustrates the logical flow of the safe handling protocol.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase Prep 1. Area Setup & Material Assembly Donning 2. Don PPE Prep->Donning Proceed when ready Handling 3. Handle Chemical (in Fume Hood) Donning->Handling Enter work area Decon 4. Decontaminate Work Area Handling->Decon Complete task Doffing 5. Doff PPE Decon->Doffing Clean area Disposal 6. Waste Disposal Doffing->Disposal Dispose of PPE

Caption: Workflow for handling 1-(4-Bromophenyl)-4-methylpiperazine hydrobromide.

Emergency and Disposal Plans

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6][10]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] Remove all contaminated clothing and wash it before reuse.[6][10] Seek medical aid if irritation develops.[6]

  • Inhalation: Move the individual to fresh air immediately.[1] If breathing is difficult, provide oxygen and seek medical attention.

  • Spill: For minor spills, absorb the material with an inert substance (e.g., vermiculite, sand), and place it in a sealed container for disposal.[11] For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[11]

Disposal Plan

  • Chemical Waste: All waste containing 1-(4-Bromophenyl)-4-methylpiperazine hydrobromide must be collected in a clearly labeled, sealed container designated for hazardous chemical waste.[12] Do not mix with other waste streams.[12]

  • Contaminated Materials: All disposable PPE (gloves, gowns), bench paper, and cleaning materials must be disposed of as hazardous waste in a designated container.[3][13]

  • Final Disposal: Arrange for waste pickup and disposal through your institution's EHS office or a certified chemical waste contractor.[12]

References

  • SynZeal. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • El Paso Community College. (n.d.). Safe Handling of Hazardous Drugs - USP<800>. Retrieved from [Link]

  • Novachem. (2024). Piperazine citrate Safety Data Sheet. Retrieved from [Link]

  • PubMed Central. (n.d.). Safe handling of hazardous drugs. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]

  • Quora. (2024). What safety equipment is essential when working with sodium in labs?. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(4-Hydroxyphenyl)piperazine dihydrobromide. Retrieved from [Link]

  • PubChem. (2026). 1-[(4-Bromophenyl)methyl]piperazine. Retrieved from [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • Bouling Chemical Co., Limited. (n.d.). Piperazine,1-[(4-Bromophenyl)Methyl]-4-Methyl-. Retrieved from [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromophenyl)-4-methylpiperazine hydrobromide
Reactant of Route 2
Reactant of Route 2
1-(4-Bromophenyl)-4-methylpiperazine hydrobromide
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